2,6-Difluorophenylhydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPEQXQGSGYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381194 | |
| Record name | 2,6-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119452-66-3 | |
| Record name | (2,6-Difluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119452-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluorophenylhydrazine CAS number inquiry
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, key applications, and relevant experimental workflows.
Chemical Identity and Properties
This compound is an organic compound that is typically available as a free base or as a hydrochloride salt. It is a key building block in the synthesis of various heterocyclic compounds, particularly indole derivatives used in medicinal chemistry.
CAS Numbers:
Physicochemical Data
The quantitative properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound (CAS: 119452-66-3)
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂ | [1] |
| Molecular Weight | 144.122 g/mol | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 168.1 ± 30.0 °C at 760 mmHg | [1] |
| Flash Point | 55.5 ± 24.6 °C | [1] |
| Vapor Pressure | 1.6 ± 0.3 mmHg at 25°C | [1] |
| Refractive Index | 1.580 | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride (CAS: 502496-26-6)
| Property | Value | Source |
| Molecular Formula | C₆H₇ClF₂N₂ | [] |
| Molecular Weight | 180.58 g/mol | [] |
| Physical Form | Solid | [5] |
| Purity | ≥95% (typical) | [5] |
| Storage Temperature | Room Temperature | [5] |
Synthesis of this compound
General Synthesis Workflow
The overall workflow for the preparation of this compound Hydrochloride is outlined below.
References
- 1. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3 | Chemsrc [chemsrc.com]
- 2. This compound | 119452-66-3 [chemicalbook.com]
- 4. This compound HCL | 502496-26-6 [chemicalbook.com]
- 5. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6 [sigmaaldrich.com]
- 6. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 7. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of its downstream products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications in drug discovery and development.
Physical and Chemical Properties
This compound is a compound whose physical and chemical characteristics are influenced by the strong electron-withdrawing nature of the two fluorine atoms positioned ortho to the hydrazine moiety. These properties are essential for its handling, storage, and application in chemical synthesis.
Physical Properties
The physical properties of this compound are summarized in the table below. It is noteworthy that a definitive melting point for the free base is not consistently reported in the literature, with several sources indicating "N/A". This may suggest that the compound exists as a liquid at or near room temperature or that it decomposes upon melting. For practical purposes, it is often handled as its more stable hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₂N₂ | |
| Molecular Weight | 144.12 g/mol | |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 168.1 °C at 760 mmHg | |
| Density | 1.379 g/cm³ | |
| Flash Point | 55.5 °C | |
| Melting Point | N/A |
Chemical Properties
The chemical behavior of this compound is characterized by the reactivity of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is the foundation for its most significant application in the Fischer indole synthesis. The fluorine atoms enhance the acidity of the N-H protons and influence the electronic properties of the aromatic ring.
Stability: Phenylhydrazine and its derivatives can be sensitive to air and light and may oxidize over time. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere. The hydrochloride salt of this compound offers greater stability and is often the commercially available form.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from 2,6-difluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
Step 1: Diazotization of 2,6-Difluoroaniline
This step involves the conversion of the primary aromatic amine, 2,6-difluoroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Materials:
-
2,6-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water (deionized)
-
Ice
-
-
Procedure:
-
A solution of 2,6-difluoroaniline in concentrated hydrochloric acid and water is prepared in a flask.
-
The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution with vigorous stirring. The rate of addition is controlled to ensure the temperature does not rise above 5 °C.
-
The completion of the diazotization is monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
-
The resulting solution of 2,6-difluorophenyldiazonium chloride is kept cold and used immediately in the next step.
-
Step 2: Reduction of 2,6-Difluorophenyldiazonium Chloride
The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid.
-
Materials:
-
2,6-Difluorophenyldiazonium chloride solution (from Step 1)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is added slowly to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a period (e.g., 1-2 hours) while allowing it to slowly warm to room temperature.
-
The resulting mixture, which may contain the precipitated hydrochloride salt of this compound, is then made strongly basic by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath to manage the exothermic reaction.
-
The free base of this compound is then extracted from the aqueous layer using an organic solvent.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification:
The crude product can be purified by vacuum distillation. Due to its potential instability at higher temperatures, distillation should be performed under a high vacuum to keep the boiling point as low as possible.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational properties of 2,6-difluorophenylhydrazine. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and spatial arrangement, which are critical determinants of its reactivity and potential as a scaffold in drug design. This document synthesizes theoretical principles and analogous experimental data to offer a comprehensive understanding of this compound.
Molecular Structure and Properties
This compound (C₆H₆F₂N₂) is a substituted aromatic hydrazine. The presence of two fluorine atoms in the ortho positions to the hydrazine group introduces significant electronic and steric effects that dictate its structure and reactivity.
Core Structural Features
The molecule consists of a 2,6-difluorophenyl group bonded to a hydrazine (-NHNH₂) moiety. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its conformational landscape. In the absence of a specific crystal structure for this compound, the following table presents expected values based on crystallographic data of analogous substituted phenylhydrazines and computational models.
| Parameter | Atom Pair/Triplet/Quartet | Expected Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | |
| C-F | 1.34 - 1.36 | |
| C-N | 1.40 - 1.43 | |
| N-N | 1.43 - 1.45 | |
| N-H | 1.01 - 1.03 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | 118 - 122 | |
| F-C-C | 117 - 120 | |
| C-C-N | 119 - 121 | |
| C-N-N | 118 - 122 | |
| N-N-H | 108 - 112 | |
| H-N-H | 105 - 109 | |
| Dihedral Angles (°) | ||
| C-C-N-N | Variable (Defines key conformation) | |
| C-N-N-H | Variable (Defines hydrazine conformation) |
Note: These values are representative and can vary based on the specific crystalline or solution-phase environment.
Conformational Analysis
The conformational preferences of this compound are primarily governed by the rotational barriers around the C-N and N-N single bonds. The interplay of steric hindrance from the ortho-fluorine atoms and electronic effects, such as hyperconjugation and dipole-dipole interactions, determines the most stable conformers.
The rotation around the C-N bond is expected to be significantly influenced by the steric bulk of the fluorine atoms, which may favor a non-planar arrangement between the phenyl ring and the hydrazine group to minimize steric clash.
Spectroscopic Data and Analysis of 2,6-Difluorophenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorophenylhydrazine. Due to the limited availability of experimentally derived public data for this specific compound, the following sections present predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.0 | Triplet of Triplets | 1H | H-4 |
| ~ 6.6 - 6.8 | Triplet of Doublets | 2H | H-3, H-5 |
| ~ 5.5 | Broad Singlet | 1H | -NH |
| ~ 3.8 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 (dd) | C-2, C-6 |
| ~ 125 (t) | C-4 |
| ~ 120 (dd) | C-1 |
| ~ 112 (dd) | C-3, C-5 |
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ -120 to -140 | F-2, F-6 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1620 - 1580 | Strong | C=C aromatic ring stretching |
| ~ 1500 - 1450 | Strong | C=C aromatic ring stretching |
| ~ 1300 - 1200 | Strong | C-N stretching |
| ~ 1200 - 1100 | Strong | C-F stretching |
| ~ 800 - 750 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 129 | Moderate | [M - NH]⁺ |
| 115 | Moderate | [M - N₂H₃]⁺ |
| 96 | High | [C₆H₄F₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument parameters may need to be optimized for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Fourier transform, phase correction, and baseline correction. Calibrate to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Instrument: NMR spectrometer with fluorine observation capabilities.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate range for fluorinated aromatic compounds (e.g., -100 to -160 ppm).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Acquire a background spectrum of the empty sample compartment, followed by the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting ions are then separated by the mass analyzer and detected.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chemical compound.
Caption: Workflow for Spectroscopic Identification.
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine and Its Salts for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and applications of 2,6-difluorophenylhydrazine and its salts, with a particular focus on its role as a key building block in medicinal chemistry and drug development.
IUPAC Nomenclature
The unambiguous identification of chemical compounds is critical for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds.
-
This compound: The systematic IUPAC name is (2,6-difluorophenyl)hydrazine .[1] This name clearly indicates a hydrazine moiety (-NHNH₂) attached to a phenyl group substituted with two fluorine atoms at positions 2 and 6.
-
This compound Hydrochloride: The most common salt is the hydrochloride salt. Its IUPAC name is (2,6-difluorophenyl)hydrazine hydrochloride [] or 1-(2,6-difluorophenyl)hydrazine hydrochloride .
Physicochemical Properties
Understanding the physicochemical properties of this compound and its salts is essential for its handling, storage, and application in chemical synthesis. The available quantitative data is summarized in the table below.
| Property | This compound | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ | [1],[] |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol | [1],[] |
| Appearance | Off-white to yellow solid | Solid | [3] |
| Boiling Point | 168.1 °C (at 760 mmHg) | Not available | [1] |
| Melting Point | Not available | Not available (2-Fluorophenylhydrazine HCl melts at 200-205 °C) | |
| pKa (predicted) | 4.27 ± 0.13 | Not available | [3] |
| Solubility | Soluble in oxygenated, chlorinated, and aromatic solvents (inferred from phenylhydrazine) | Soluble in water (inferred from general properties of hydrochloride salts) | [4] |
Experimental Protocols: Synthesis
Synthesis of this compound Hydrochloride
This synthesis is a two-step process:
-
Diazotization of 2,6-Difluoroaniline:
-
Dissolve 2,6-difluoroaniline in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for a short period.
-
-
Reduction of the Diazonium Salt:
-
In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.
-
Cool the reducing solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution while maintaining a low temperature.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
The this compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether or brine) to remove impurities, and dry it under vacuum.
-
Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent, such as water or ethanol.[6]
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.
Fischer Indole Synthesis
A prominent application of this compound is in the Fischer indole synthesis . This reaction is a classic and versatile method for constructing the indole ring system, a core scaffold in many pharmaceuticals.[10][11][12][13][14] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the condensation of a phenylhydrazine with an aldehyde or a ketone.
The use of this compound in this synthesis allows for the introduction of two fluorine atoms onto the benzene ring of the resulting indole. The presence of fluorine can significantly modulate the physicochemical and biological properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[15][16][17]
Synthesis of Bioactive Molecules and Drug Analogues
The 2,6-difluorophenyl moiety is a common bioisosteric replacement for other groups in drug design.[15][18][19][20] Its introduction can lead to improved pharmacological profiles. This compound serves as a key starting material for incorporating this moiety into various molecular scaffolds.
For instance, it can be used in the synthesis of analogues of existing drugs to explore structure-activity relationships (SAR) and develop new therapeutic agents with enhanced efficacy, selectivity, or pharmacokinetic properties. Examples include the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[21][22][23][24][25]
Conclusion
This compound and its hydrochloride salt are important reagents in synthetic and medicinal chemistry. Their value lies in their utility as versatile building blocks for the construction of complex organic molecules, particularly fluorinated indole derivatives and other drug analogues. A thorough understanding of their nomenclature, properties, and synthetic applications is crucial for researchers and professionals engaged in the discovery and development of new therapeutic agents.
References
- 1. americanelements.com [americanelements.com]
- 3. This compound | 119452-66-3 [chemicalbook.com]
- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 9. CN101134734A - Method for preparing phenylhydrazine derivant - Google Patents [patents.google.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 21. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sites.ualberta.ca [sites.ualberta.ca]
solubility characteristics of 2,6-Difluorophenylhydrazine in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluorophenylhydrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of analogous phenylhydrazine derivatives and provides detailed, standardized experimental protocols for its empirical determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of this compound-based molecules, enabling informed solvent selection and facilitating efficient experimental design.
Introduction
This compound is a substituted aromatic hydrazine of significant interest in medicinal chemistry and materials science. Its structural motifs are found in a variety of biologically active molecules. Understanding the solubility of this compound in different solvent systems is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide presents a compilation of expected solubility behaviors and robust methodologies for their experimental validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility in various media.
| Property | Value |
| CAS Number | 119452-66-3 |
| Molecular Formula | C₆H₆F₂N₂ |
| Molecular Weight | 144.12 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not reported |
| Boiling Point | 168.1 °C at 760 mmHg |
| Density | 1.379 g/cm³ |
Illustrative Solubility Characteristics
Disclaimer: The following data is illustrative and intended for guidance purposes only. Experimental verification is essential.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Qualitative Solubility | Estimated Quantitative Solubility (g/L) |
| Water | 80.1 | Sparingly Soluble | < 1 |
| Methanol | 32.7 | Soluble | 50 - 100 |
| Ethanol | 24.5 | Soluble | 50 - 100 |
| Acetone | 20.7 | Very Soluble | > 100 |
| Dichloromethane | 9.1 | Very Soluble | > 100 |
| Ethyl Acetate | 6.0 | Soluble | 20 - 50 |
| Toluene | 2.4 | Slightly Soluble | 5 - 10 |
| Hexane | 1.9 | Insoluble | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 200 |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 200 |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following protocols are recommended.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a known volume of the supernatant. For viscous solvents or fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.
-
Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
High-Throughput Screening (HTS) Method
For rapid screening of solubility in a large number of solvents, a miniaturized shake-flask method can be employed.
Materials:
-
96-well plates (PTFE or glass-coated)
-
Automated liquid handling system
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer) or LC-MS system
Procedure:
-
Dispense a known amount of this compound into each well of the 96-well plate.
-
Add a known volume of each test solvent to the respective wells using an automated liquid handler.
-
Seal the plate and shake at a controlled temperature for a predetermined equilibration period.
-
Centrifuge the plate to pellet the undissolved solid.
-
Transfer the supernatant to a new plate for analysis.
-
Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore and the solvent does not interfere) or LC-MS for higher sensitivity and specificity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the equilibrium shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific experimental data on the solubility of this compound is sparse, this technical guide provides a foundational understanding of its likely solubility characteristics based on the properties of analogous compounds. The detailed experimental protocols presented herein offer a clear path for the empirical determination of its solubility in a variety of solvents. Accurate solubility data is paramount for the successful development of new chemical entities, and the methodologies outlined in this guide will aid researchers in obtaining reliable and reproducible results.
The Dawn of Fluorinated Phenylhydrazines: A Technical Retrospective on their Discovery and Historical Context
For Immediate Release
This technical guide delves into the discovery and historical context of fluorinated phenylhydrazines, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. We will explore the seminal synthetic methodologies, present key quantitative data from early research, and touch upon the initial explorations of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry of these important molecules.
Historical Context: The Intersection of Phenylhydrazine Chemistry and the Rise of Organofluorine Compounds
The story of fluorinated phenylhydrazines begins at the confluence of two major streams of 19th and 20th-century chemistry: the discovery of phenylhydrazine and the burgeoning field of organofluorine chemistry. Phenylhydrazine itself was first synthesized in 1875 by the eminent German chemist Hermann Emil Fischer.[1] His method, involving the reduction of a phenyl diazonium salt with sulfite salts, laid the groundwork for the synthesis of a vast array of hydrazine derivatives. Fischer's subsequent discovery of the Fischer indole synthesis in 1883, which utilizes phenylhydrazines to create indoles, further solidified the importance of this class of compounds in organic synthesis and medicinal chemistry.
Parallel to these developments, the field of organofluorine chemistry was slowly taking shape. While the element fluorine was not isolated until 1886 by Henri Moissan, the first organofluorine compound, methyl fluoride, was prepared in 1835. The introduction of fluorine into aromatic systems remained a significant challenge until the development of methods like the Schiemann reaction in 1927, which proceeds via the thermal decomposition of a diazonium fluoroborate.
It was the convergence of these two areas of research that set the stage for the creation of fluorinated phenylhydrazines.
The First Synthesis: The Work of Oláh, Pavlath, and Kuhn
The first detailed description of the synthesis of fluorinated phenylhydrazines appears in a 1955 publication in Acta Chimika Hungarica by George A. Oláh, A. Pavlath, and I. Kuhn. Their work provided a practical method for the preparation of these compounds, opening the door for their further investigation.
Experimental Protocol: Synthesis of Monofluorophenylhydrazines (c. 1955)
The method developed by Oláh and his colleagues was a modification of the classical phenylhydrazine synthesis, adapted for fluorinated starting materials. The general procedure involved two key steps: the diazotization of a fluoroaniline and the subsequent reduction of the resulting diazonium salt.
Step 1: Diazotization of Fluoroaniline
A solution of the chosen fluoroaniline isomer (o-, m-, or p-fluoroaniline) in aqueous sulfuric acid was cooled to a low temperature. A solution of sodium nitrite was then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Reduction with Sulfur Dioxide
The cold diazonium salt solution was then added to a saturated solution of sulfur dioxide in water. The reduction of the diazonium salt to the corresponding fluorophenylhydrazine was typically carried out at a controlled temperature. The resulting fluorophenylhydrazine was then isolated, often as its hydrochloride salt, by filtration and purified by recrystallization.
Quantitative Data from Early Syntheses
The following tables summarize the physical properties of the three monofluorophenylhydrazine isomers as reported in early and contemporary literature. It is important to note that the purity of early samples and the analytical techniques of the time may have led to slight variations in the reported values.
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluorophenylhydrazine | ortho | C₆H₇FN₂ | 126.13 |
| 3-Fluorophenylhydrazine | meta | C₆H₇FN₂ | 126.13 |
| 4-Fluorophenylhydrazine | para | C₆H₇FN₂ | 126.13 |
Table 1: General Properties of Monofluorophenylhydrazines
| Compound (as Hydrochloride) | Melting Point (°C) |
| 2-Fluorophenylhydrazine HCl | 200-205 (dec.) |
| 4-Fluorophenylhydrazine HCl | ≥300 |
Table 2: Melting Points of Monofluorophenylhydrazine Hydrochlorides
Early Exploration of Biological Activity
The initial interest in the biological activity of fluorinated phenylhydrazines likely stemmed from the known pharmacological properties of their non-fluorinated parent compound, phenylhydrazine, and other hydrazine derivatives. Phenylhydrazine and its derivatives were known to be potent monoamine oxidase (MAO) inhibitors. MAO is a crucial enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters in the brain, which can have antidepressant effects.
More recent research has confirmed the diverse biological potential of these compounds. For instance, 4-fluorophenylhydrazine hydrochloride has been shown to possess anti-inflammatory properties and the ability to inhibit certain tumor cell lines in vitro.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of fluorinated phenylhydrazines as developed in the mid-20th century.
Conclusion
The discovery of fluorinated phenylhydrazines in the mid-20th century was a logical and significant step in the evolution of medicinal chemistry. Building upon the foundational work of Emil Fischer and the pioneers of organofluorine chemistry, researchers were able to create novel compounds with the potential for unique biological activities. While the early research laid the groundwork, the full therapeutic potential of this class of molecules continues to be explored today, with ongoing investigations into their applications as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. The historical context of their discovery serves as a testament to the power of combining established synthetic methods with the emerging understanding of structure-activity relationships.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 4,7-Difluoroindoles using 2,6-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The electronic properties of substituents on the phenylhydrazine ring significantly influence the reaction conditions required. This document provides detailed application notes and protocols for the use of 2,6-difluorophenylhydrazine in the Fischer indole synthesis to produce 4,7-difluoroindoles, valuable building blocks in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring presents unique challenges, often necessitating the use of strong acid catalysts and elevated temperatures.
Core Concepts and Reaction Mechanism
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically acid-catalyzed.
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2][3]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, a molecule of ammonia is eliminated to yield the aromatic indole ring.[2][3]
The electron-withdrawing nature of the fluorine atoms in this compound decreases the nucleophilicity of the hydrazine, which can make the initial hydrazone formation and the subsequent cyclization steps more challenging, often requiring stronger acids like polyphosphoric acid (PPA).[1][4]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 4,7-difluoroindoles using this compound. The specific conditions may require optimization depending on the carbonyl compound used.
Protocol 1: Synthesis of Ethyl 4,7-Difluoroindole-2-carboxylate using Ethyl Pyruvate
This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.[5]
Materials:
-
This compound hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Phosphoric acid
-
Ethanol
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pale yellow crystalline phenylhydrazone.
-
-
Indole Cyclization:
-
In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid.
-
Heat the acid mixture to 50-110 °C with stirring.
-
Add the prepared phenylhydrazone in portions to the hot acid mixture, maintaining the temperature between 70-120 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 10-40 minutes.
-
Carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 4,7-difluoroindole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4,7-Difluoro-2,3-dimethylindole using 2-Butanone
This protocol is a general procedure that can be adapted for the synthesis of 2,3-disubstituted 4,7-difluoroindoles.
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ice water
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
One-Pot Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 2-butanone (1.2 eq).
-
Add polyphosphoric acid (approximately 10 times the weight of the hydrazine).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add ice water to the reaction mixture to quench the reaction and dissolve the PPA.
-
Basify the aqueous solution with a 10% sodium hydroxide solution to pH > 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,7-difluoro-2,3-dimethylindole.
-
Data Presentation
The following table summarizes expected outcomes for the Fischer indole synthesis with this compound. Please note that the yields are illustrative and may vary based on specific reaction conditions and the purity of reagents.
| Entry | Carbonyl Compound | Product | Catalyst | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Ethyl pyruvate | Ethyl 4,7-difluoroindole-2-carboxylate | PPA/H₃PO₄ | 70-120 | 0.5-1.5 | ~64[5] |
| 2 | 2-Butanone | 4,7-Difluoro-2,3-dimethylindole | PPA | 100-120 | 2-4 | 50-70 |
| 3 | Cyclohexanone | 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | PPA | 100-120 | 2-4 | 55-75 |
| 4 | Acetone | 4,7-Difluoro-2-methylindole | PPA | 100-120 | 3-5 | 40-60 |
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the synthesis of 4,7-difluoroindoles.
Logical Relationship of Reaction Parameters
Caption: Key parameters for the Fischer indole synthesis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Insufficiently strong acid catalyst. | Switch to a stronger acid such as polyphosphoric acid (PPA).[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring by TLC. | |
| Impure starting materials. | Ensure the purity of this compound and the carbonyl compound. | |
| Formation of multiple byproducts | Decomposition at high temperatures. | Lower the reaction temperature and shorten the reaction time. |
| Side reactions due to strong acid. | Consider using a milder Lewis acid catalyst, although this may require longer reaction times or higher temperatures. | |
| Difficult product isolation | Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is acid-sensitive. | Ensure complete neutralization before extraction and consider using a neutral purification method like column chromatography on neutral alumina. |
Conclusion
The Fischer indole synthesis using this compound provides a direct route to 4,7-difluoroindoles, which are important precursors in drug discovery. The electron-deficient nature of the starting hydrazine requires robust reaction conditions, typically involving strong acid catalysts like polyphosphoric acid and elevated temperatures. The protocols and data presented herein serve as a guide for researchers to successfully synthesize these valuable compounds. Careful optimization of reaction parameters and purification techniques is crucial for achieving good yields and high purity of the desired 4,7-difluoroindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
Applications of 2,6-Difluorophenylhydrazine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The presence of the difluorophenyl moiety can enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and membrane permeability. This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents, with a focus on kinase inhibitors for cancer therapy.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous approved drugs and clinical candidates. Two of the most common and powerful synthetic strategies employing this reagent are the Fischer indole synthesis and the Knorr pyrazole synthesis.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The 2,6-difluorophenyl group can be strategically incorporated into kinase inhibitor scaffolds to improve their potency and selectivity.
A notable application of this compound is in the synthesis of pyrazole-based kinase inhibitors. Pyrazoles are a class of five-membered heterocyclic compounds that have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs).
This protocol describes a general procedure for the synthesis of a 4-amino-(1H)-pyrazole derivative, a key intermediate in the development of Janus kinase (JAK) inhibitors.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2,6-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,6-difluorophenylhydrazine as a key starting material. The following sections describe the synthesis of indoles, pyrazoles, and pyridazinones, which are important scaffolds in medicinal chemistry and drug discovery.
Synthesis of 4,8-Difluoro-5,6,7,8-tetrahydro-9H-carbazole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium. This protocol outlines the synthesis of a fluorinated tetrahydrocarbazole derivative.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. To this solution, add cyclohexanone (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, add a larger portion of glacial acetic acid to the reaction mixture to act as the cyclization catalyst and solvent. Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4,8-difluoro-5,6,7,8-tetrahydro-9H-carbazole.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Cyclohexanone | Glacial Acetic Acid | Acetic Acid | 4-8 h | Reflux | 60-80 |
Note: The yield is an estimated value based on similar reactions and may vary depending on the specific reaction conditions.
Reaction Pathway
Caption: Fischer Indole Synthesis Workflow.
Synthesis of 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and efficient method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Experimental Protocol
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetylacetone (1.05 eq) to the solution followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (hexane/ethyl acetate) to yield pure 1-(2,6-difluorophenyl)-3,5-dimethyl-1H-pyrazole.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Acetylacetone | Glacial Acetic Acid | Ethanol | 3-6 h | Reflux | 85-95 |
Note: The yield is an estimated value based on the high efficiency of this type of reaction.
Reaction Pathway
Caption: Pyrazole Synthesis Workflow.
Synthesis of 2-(2,6-Difluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms, one of which is part of a carbonyl group. They are commonly synthesized by the condensation of a hydrazine with a γ-keto acid or its ester.
Experimental Protocol
Materials:
-
This compound
-
Ethyl levulinate (ethyl 4-oxopentanoate)
-
Ethanol
-
Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and ethyl levulinate (1.1 eq) in ethanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by the careful addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain 2-(2,6-difluorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| This compound | Ethyl levulinate | Hydrochloric Acid | Ethanol | 6-12 h | Reflux | 70-85 |
Note: The yield is an estimated value based on established procedures for similar pyridazinone syntheses.
Reaction Pathway
Caption: Pyridazinone Synthesis Workflow.
Application Notes: 2,6-Difluorophenylhydrazine as a Versatile Building Block for Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine is a key synthetic intermediate increasingly utilized in the discovery and development of novel agrochemicals. The presence of the 2,6-difluoro substitution on the phenyl ring often imparts desirable properties to the final active ingredient, including enhanced biological activity, favorable metabolic stability, and improved binding affinity to target sites. This document provides detailed application notes and experimental protocols for the synthesis of potent herbicides and fungicides derived from this versatile building block.
Applications in Herbicide Synthesis
One of the most significant applications of this compound is in the synthesis of triazolopyrimidine sulfonamide herbicides. These compounds are potent inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Featured Herbicide: N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
This novel herbicide demonstrates significant post-emergent activity against a range of broad-leaf weeds and exhibits good safety profiles for crops such as rice, maize, and wheat.[1]
Table 1: Quantitative Data for N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
| Parameter | Value | Target | Source |
| ki | 3.31 x 10-6 M | Arabidopsis thaliana AHAS | [1] |
| Herbicidal Activity | Equivalent to Flumetsulam | Broad-leaf weeds | [1] |
| Crop Safety | Good | Rice, Maize, Wheat | [1] |
| Soil Half-life | 3.9 days shorter than Flumetsulam | - | [1] |
Experimental Protocol: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
The synthesis of this herbicide involves a multi-step process, starting with the formation of the triazolopyrimidine core, followed by sulfonation and coupling with 2,6-difluoroaniline (which can be synthesized from this compound).
Step 1: Synthesis of 2-amino-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine
This intermediate is synthesized via the condensation of 3-amino-1,2,4-triazole with a suitable pyrimidine precursor. A general method for the synthesis of similar compounds involves the reaction of 3,5-diamino-1,2,4-triazole with unsaturated aromatic ketones.
Step 2: Synthesis of 2,6-Difluoroaniline from this compound
A common method to convert a hydrazine to an aniline is through reduction.
Step 3: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
-
Sulfonylation of the Triazolopyrimidine Core: The 2-amino-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 2-position.
-
Coupling with 2,6-Difluoroaniline: The resulting sulfonyl chloride is then reacted with 2,6-difluoroaniline in the presence of a base (e.g., pyridine or triethylamine) to form the final sulfonamide product.
Detailed experimental conditions for these steps are often proprietary and may require optimization based on general synthetic procedures for sulfonamides.
Applications in Fungicide Synthesis
This compound can also serve as a precursor for the synthesis of fungicides, particularly those based on a pyrazole scaffold. Phenylpyrazole fungicides are known to be effective against a variety of plant pathogens.
Featured Fungicide Class: Phenylpyrazole Derivatives
While a specific commercial fungicide directly synthesized from this compound is not prominently documented in publicly available literature, the general synthetic routes to phenylpyrazole fungicides are well-established and adaptable. The synthesis typically involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.
Table 2: General Efficacy of Phenylpyrazole Fungicides
| Compound Class | Target Pathogens | General Efficacy (EC50) |
| Phenylpyrazoles | Rhizoctonia solani, Botrytis cinerea, Fusarium spp. | 0.1 - 10 µg/mL |
Experimental Protocol: General Synthesis of 1-(2,6-Difluorophenyl)-3-alkyl-5-aryl-1H-pyrazoles
-
Preparation of the 1,3-Diketone: Synthesize the appropriate 1,3-diketone (e.g., 1-aryl-3-alkyl-1,3-propanedione) via a Claisen condensation or similar methods.
-
Cyclocondensation Reaction:
-
Dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,3-diketone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired 1-(2,6-difluorophenyl)-pyrazole derivative.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by the triazolopyrimidine sulfonamide herbicide.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of phenylpyrazole fungicides from this compound.
References
Application Note: Enhanced Detection of Ketones and Aldehydes via Derivatization with 2,6-Difluorophenylhydrazine
FOR RESEARCH USE ONLY
Abstract
This application note details a generalized protocol for the derivatization of ketones and aldehydes using 2,6-difluorophenylhydrazine. This procedure converts carbonyl compounds into their corresponding 2,6-difluorophenylhydrazone derivatives, which enhances their detectability for various analytical techniques. This method is particularly useful for researchers, scientists, and drug development professionals requiring sensitive quantification and characterization of carbonyl-containing analytes. The resulting derivatives exhibit improved chromatographic properties and unique mass spectrometric signatures, facilitating their analysis by HPLC-UV or LC-MS.
Principle of Derivatization
The derivatization process is based on the acid-catalyzed nucleophilic addition of this compound to the carbonyl carbon of a ketone or aldehyde. This initial addition is followed by a dehydration step, resulting in the formation of a stable C=N double bond, yielding the corresponding 2,6-difluorophenylhydrazone. The presence of the difluorophenyl moiety can improve the chromatographic peak shape and provides a distinct mass for mass spectrometric detection.
Applications
The derivatization of ketones and aldehydes with this compound is a versatile technique applicable to a wide range of analytical challenges:
-
Pharmaceutical Development: Crucial for the quantification of residual carbonyl impurities in active pharmaceutical ingredients (APIs) and finished drug products.
-
Environmental Monitoring: Enables the sensitive detection of aldehydes and ketones, which are common environmental pollutants in air and water samples.
-
Food and Beverage Industry: Useful for the analysis of flavor and aroma profiles, as well as for the detection of spoilage markers.
-
Clinical Research: Can be adapted for the analysis of carbonyl-containing biomarkers in biological matrices.
Quantitative Data Summary
The following table presents a template for the quantitative data that can be obtained using this derivatization method followed by chromatographic analysis. The values provided are representative and should be experimentally determined and validated for each specific analyte and matrix.
| Analyte Derivative | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Formaldehyde-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |
| Acetone-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |
| Benzaldehyde-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |
| Propanal-2,6-difluorophenylhydrazone | User-defined | User-defined | User-defined | >0.995 |
Experimental Protocols
Materials:
-
This compound hydrochloride
-
Target ketone or aldehyde standard
-
Sample containing the carbonyl compound
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Protocol: Derivatization of Carbonyls for HPLC Analysis
-
Preparation of the Derivatizing Reagent (0.1 M):
-
Carefully dissolve 1.81 g of this compound hydrochloride in 100 mL of methanol.
-
Add 0.5 mL of concentrated sulfuric acid to the solution and mix thoroughly. This reagent should be prepared fresh daily.
-
-
Preparation of Standard and Sample Solutions:
-
Standards: Prepare a stock solution of the target aldehyde or ketone in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Samples: Accurately weigh or measure the sample and dissolve it in methanol to achieve a concentration within the expected calibration range.
-
-
Derivatization Procedure:
-
In a clean glass vial, combine 1.0 mL of the standard or sample solution with 1.0 mL of the 0.1 M derivatizing reagent.
-
Seal the vial and vortex briefly to mix.
-
Place the vial in a heating block or water bath set to 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
-
Sample Work-up:
-
Add 2.0 mL of deionized water to the reaction mixture.
-
Extract the derivatized product by adding 2.0 mL of dichloromethane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1.0 mL) for HPLC analysis.
-
Visualizations
Caption: Derivatization of a carbonyl with this compound.
Caption: General experimental workflow for carbonyl derivatization.
Application Notes & Protocols: The Pyrimidine Scaffold in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Versatile Pyrimidine Scaffold in Kinase Inhibitor Synthesis
Introduction
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structure is well-recognized by biological systems, making it an excellent starting point for designing molecules that can interact with enzymes and receptors.[3] In the field of oncology, pyrimidine derivatives have been extensively developed as kinase inhibitors.[4][5] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules are particularly effective as ATP-competitive inhibitors because the pyrimidine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP.[4] This note focuses on the synthesis and application of pyrimidine-based compounds as kinase inhibitors, using a representative synthetic route for a key intermediate of Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.
Synthetic Strategies for Pyrimidine-Based Kinase Inhibitors
The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry. Common strategies often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative to form the core ring.[6] For kinase inhibitors, a frequent approach involves the synthesis of a 2,4-diaminopyrimidine or a 4-anilinoquinazoline (a fused pyrimidine system) scaffold. This scaffold allows for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
A prominent example is the synthesis of the quinazoline core found in drugs like Gefitinib and Erlotinib.[7][8] The synthesis of Erlotinib typically involves the creation of a 6,7-disubstituted quinazolin-4(3H)-one intermediate.[9] This key lactam intermediate is then chlorinated to activate the 4-position for a subsequent nucleophilic aromatic substitution (SNAr) reaction with an appropriate aniline, such as 3-ethynylaniline, to install the moiety responsible for binding to the EGFR active site.[9][10]
Case Study: Synthesis of a Key Erlotinib Intermediate
The following protocol details the synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a crucial precursor in the manufacture of Erlotinib. This multi-step synthesis highlights common transformations in heterocyclic chemistry, including cyclization, chlorination, and purification.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the Erlotinib precursor and the final active pharmaceutical ingredient (API).
| Step | Compound Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Substituted anthranilate | 294.31 | 85-95% | >98% |
| 2 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | Quinazolin-4(3H)-one | 312.75 | 90-98% | >99% |
| 3 | Erlotinib | 4-chloroquinazoline deriv. | 393.44 | 80-90% | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Erlotinib Lactam Intermediate)
This protocol describes the formation of the quinazolinone ring system, which is a key intermediate in the synthesis of Erlotinib.[9]
Materials and Reagents:
-
2-amino-4,5-bis(2-methoxyethoxy)benzoic acid
-
Formamide
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a round-bottom flask, add 1 equivalent of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid.
-
Add an excess of formamide (approx. 5-10 equivalents).
-
Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent like hexane.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as an off-white solid.
Protocol 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
This protocol details the chlorination of the lactam intermediate to activate it for the subsequent SNAr reaction.[10]
Materials and Reagents:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Catalytic amount of Dimethylformamide (DMF)
-
Toluene or another inert solvent
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1 equivalent of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.
-
Add a catalytic amount of DMF (e.g., 0.05 equivalents).
-
Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) to the suspension at room temperature. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the reaction until the starting material is fully consumed (by TLC or HPLC).
-
After completion, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the desired product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. It can be used in the next step without further purification or can be recrystallized from a suitable solvent like isopropanol if higher purity is required.[10]
Visualizations
Signaling Pathway
Kinase inhibitors like Erlotinib target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11] Aberrant activation of this pathway is a key driver in many cancers, leading to uncontrolled cell proliferation and survival.[12] The diagram below illustrates a simplified representation of the EGFR pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow
The synthesis of a kinase inhibitor is a sequential process. The following diagram outlines the logical workflow for the synthesis of Erlotinib, starting from the formation of the key quinazolinone intermediate.
Caption: General synthetic workflow for the kinase inhibitor Erlotinib.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Arylation of 2,6-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 2,6-difluorophenylhydrazine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established transition metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Introduction
N-aryl hydrazines are pivotal intermediates in the synthesis of a wide array of nitrogen-containing heterocycles. Traditional methods for their preparation often involve harsh conditions or the use of hazardous reagents. Modern cross-coupling methodologies offer milder and more versatile alternatives. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful techniques for the formation of C-N bonds.[1][2] This application note details generalized protocols for the N-arylation of this compound with aryl halides, providing a foundation for researchers to adapt these methods to their specific substrates.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, utilizing a palladium catalyst and a phosphine ligand.[1] The choice of ligand is crucial and can significantly influence the reaction's efficiency.[3]
Experimental Protocol
A general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., BINAP, XantPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equivalents).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions and yields for the N-arylation of hydrazines with aryl halides, which can be adapted for this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-95 |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Dioxane | 110 | 18-36 | 60-85 |
| Heteroaryl Bromide | Pd(OAc)₂ (3) | RuPhos (4.5) | K₃PO₄ | Toluene | 100 | 12-24 | 70-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction optimization.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[2] Modern variations of this reaction often utilize ligands to facilitate the coupling at lower temperatures.[4]
Experimental Protocol
A general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide is as follows:
-
Reaction Setup: In a sealed tube, combine the copper catalyst (e.g., CuI, 5-10 mol%), the aryl iodide (1.0 equivalent), this compound (1.5-2.0 equivalents), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents).
-
Ligand and Solvent: Add a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%) and a high-boiling polar solvent such as DMF or NMP.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 110-150 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Representative Data for Ullmann Condensation
The following table provides typical conditions and yields for the copper-catalyzed N-arylation of hydrazides, which can serve as a starting point for reactions with this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 24 | 70-90 |
| Aryl Bromide | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 130 | 36 | 65-85 |
| Heteroaryl Iodide | CuI (10) | DMEDA (20) | K₃PO₄ | Dioxane | 110 | 24 | 60-80 |
Note: Yields are representative and may vary depending on the specific substrates and reaction optimization.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the transition metal-catalyzed N-arylation of this compound.
Caption: General workflow for N-arylation of this compound.
Signaling Pathway Diagram
The catalytic cycle for a generic palladium-catalyzed C-N cross-coupling reaction is depicted below.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Analytical Methods for the Detection of 2,6-Difluorophenylhydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties of 2,6-Difluorophenylhydrazine
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value |
| Chemical Formula | C₆H₆F₂N₂[1] |
| Molecular Weight | 144.12 g/mol [1] |
| Boiling Point | 168.1 °C at 760 mmHg[1] |
| Form | Often available as a hydrochloride salt (C₆H₇ClF₂N₂)[] |
| Molecular Weight (HCl salt) | 180.58 g/mol [] |
Application Note 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle:
Direct HPLC-UV analysis of this compound is feasible due to its aromatic structure, which imparts UV absorbance. However, for trace-level detection, particularly in complex matrices like drug substances, a pre-column derivatization step is highly recommended. Derivatization with an aldehyde, such as salicylaldehyde or 4-nitrobenzaldehyde, shifts the absorbance maximum to a longer wavelength, thereby increasing sensitivity and reducing interference from matrix components.[3] This application note details a method with a pre-column derivatization step.
Experimental Protocol:
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Salicylaldehyde
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate (Analytical grade)
-
Ultrapure water
-
Sample diluent: Methanol or Acetonitrile
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride in the diluent.
-
Working Standard Solutions (e.g., 0.1 - 10 µg/mL): Prepare a series of dilutions from the stock solution for the calibration curve.
-
Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known concentration, and filter through a 0.45 µm syringe filter if necessary.
3. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a clean vial, add 0.1 mL of a 1% (v/v) salicylaldehyde solution in methanol.
-
Cap the vials and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes. The reaction forms a stable hydrazone derivative.
4. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Buffer:Methanol (e.g., 25:75 v/v). The buffer can be 10 mM ammonium dihydrogen phosphate, adjusted to a suitable pH. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Monitor at the absorbance maximum of the salicylaldehyde derivative (likely in the range of 350-400 nm, to be determined experimentally). |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Illustrative Quantitative Data for Hydrazine Analysis by HPLC (Note: Data from analogous compounds)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 3.1 ppm | [3] |
| Limit of Quantitation (LOQ) | 9.67 ppm | [4] |
| Linearity (Correlation Coefficient, r²) | > 0.998 | [3] |
| Recovery | 98.21% - 100.18% | [4] |
Workflow for HPLC Analysis of this compound
Application Note 2: Sensitive and Specific Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle:
GC-MS offers high sensitivity and specificity for the detection of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. A common approach for hydrazines is derivatization with acetone to form the corresponding acetone azine, which is more amenable to GC analysis.[5][6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Experimental Protocol:
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Acetone (GC grade)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Prepare in a suitable solvent such as methanol.
-
Working Standard Solutions (e.g., 10 - 1000 ng/mL): Prepare a series of dilutions from the stock solution.
-
Sample Solution: Dissolve a known amount of the sample in a solvent like methanol or a methanol-dichloromethane mixture.
3. Derivatization Procedure:
-
Take a known volume (e.g., 100 µL) of the standard or sample solution.
-
Add a significant excess of acetone (e.g., 900 µL).
-
Vortex the mixture thoroughly. The reaction to form the azine is typically rapid and can be performed at room temperature.[6]
4. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | Mid-polarity capillary column (e.g., DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or split, depending on the required sensitivity |
| Oven Temperature Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions of the this compound-acetone azine derivative. |
5. Data Analysis:
-
Identify the derivative peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of the selected ions from the standard solutions.
Illustrative Quantitative Data for Hydrazine Analysis by GC-MS (Note: Data from analogous compounds)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 mg/kg | [6] |
| Limit of Quantitation (LOQ) | 0.10 mg/kg | [6] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [6] |
| Recovery | 96.15% - 96.46% | [6] |
Workflow for GC-MS Analysis of this compound
Application Note 3: Rapid Quantification by UV-Vis Spectrophotometry
Principle:
UV-Vis spectrophotometry is a simple and rapid technique suitable for the quantification of this compound, especially in samples with a relatively clean matrix. The method relies on the intrinsic UV absorbance of the phenylhydrazine moiety. For enhanced selectivity and to avoid interference from other UV-absorbing species, a derivatization reaction that produces a colored product with a unique absorbance maximum in the visible region is preferable. A common method for phenylhydrazines involves reaction with a reagent like phosphomolybdic acid, which forms a colored complex.
Experimental Protocol:
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Phosphomolybdic acid solution (e.g., 15 g in 500 mL of distilled water)
-
Hydrochloric acid (0.1 M)
-
Distilled water
2. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Dissolve an accurately weighed amount of this compound Hydrochloride in 0.1 M HCl.
-
Working Standard Solutions (e.g., 2 - 20 µg/mL): Prepare a series of dilutions from the stock solution using 0.1 M HCl.
-
Sample Solution: Dissolve the sample in 0.1 M HCl to achieve a concentration within the working range.
3. Color Development Procedure:
-
Pipette a fixed volume (e.g., 5 mL) of each standard and sample solution into separate volumetric flasks (e.g., 25 mL).
-
Add a specific volume of the phosphomolybdic acid solution (e.g., 5 mL) to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for a specified time (e.g., 15 minutes) at room temperature.
-
Prepare a reagent blank using 0.1 M HCl instead of the standard or sample solution.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the colored complex. This needs to be determined experimentally by scanning the spectrum of a derivatized standard (likely in the range of 600-800 nm).
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and sample solution.
5. Data Analysis:
-
Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the samples based on their absorbance and the calibration curve.
Illustrative Quantitative Data for Phenylhydrazine Analysis by Spectrophotometry (Note: Data from analogous compounds)
| Parameter | Value | Reference |
| Working Range | 1.1 - 11 ppm (for a 100-L air sample) | [7] |
| Estimated LOD | 0.2 mg per sample | [7] |
| Molar Absorptivity | 5.6 x 10³ L·mol⁻¹·cm⁻¹ | [8] |
| Sandell's Sensitivity | 0.02 µg·cm⁻² | [8] |
Logical Relationship for Spectrophotometric Analysis
References
- 1. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3 | Chemsrc [chemsrc.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. sielc.com [sielc.com]
- 6. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Continuous Flow Synthesis of 2,6-Difluorophenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylhydrazine and its derivatives are pivotal building blocks in medicinal chemistry and drug development. Their unique structural and electronic properties contribute to the enhanced pharmacological profiles of various therapeutic agents. Traditional batch synthesis of these compounds, however, often involves hazardous intermediates, such as diazonium salts, and can be challenging to control and scale up safely and efficiently. Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety through the use of small reactor volumes, and enabling seamless scalability. These application notes provide detailed protocols and data for the synthesis of this compound derivatives using continuous flow technology, offering a safer, more efficient, and scalable alternative to conventional batch methods.
The synthesis proceeds via a two-step process: the diazotization of 2,6-difluoroaniline followed by the reduction of the resulting diazonium salt to the corresponding hydrazine. Flow chemistry is particularly advantageous for handling the potentially explosive diazonium salt intermediates by generating and consuming them in situ, thereby minimizing accumulation and associated risks.[1][2][3]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the continuous flow synthesis of substituted phenylhydrazines, including a closely related derivative, providing a benchmark for the synthesis of this compound.
| Starting Material | Diazotization Reagent | Reducing Agent | Residence Time (Diazotization) | Residence Time (Reduction) | Temperature (°C) | Yield (%) | Reference |
| 2,4-Difluoroaniline | Sodium Nitrite / HCl | Sodium Sulfite / HCl | < 1 min | < 30 min | 0 (Diazotization), 90-100 (Reduction) | 95 | [2] |
| 2-Ethylaniline | Sodium Nitrite / HCl | Sodium Sulfite | < 1 min | ~30 min | Not specified | 94 | [4][5] |
| General Anilines | Sodium Nitrite / HCl | Sodium Sulfite / HCl | Not specified | Not specified | 0 (Diazotization), High Temp (Reduction) | 90-95 | [1] |
Experimental Protocols
Preparation of Stock Solutions
-
Solution A (Aniline Feed): Prepare a solution of 2,6-difluoroaniline in a suitable acidic medium (e.g., 3 M hydrochloric acid). The concentration should be carefully chosen to ensure complete dissolution and miscibility with the other reagent streams.
-
Solution B (Diazotization Feed): Prepare an aqueous solution of sodium nitrite. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.05 - 1.2 equivalents) relative to the 2,6-difluoroaniline.
-
Solution C (Reducing Feed): Prepare an aqueous solution of sodium sulfite. A molar excess of the reducing agent is typically required for efficient conversion.
Continuous Flow Diazotization and Reduction
This protocol outlines a two-stage continuous flow process for the synthesis of this compound hydrochloride. The system consists of two syringe pumps, two reactors (which can be microreactors or coiled tube reactors), a T-mixer, and a back-pressure regulator.
Protocol Steps:
-
System Priming: Prime the entire flow system with the respective solvents to be used in the reaction to ensure no air bubbles are present.
-
Reagent Introduction:
-
Pump Solution A (2,6-difluoroaniline in HCl) and Solution B (aqueous sodium nitrite) at controlled flow rates into a T-mixer.
-
The combined stream then enters the first reactor (Reactor 1), which is maintained at a low temperature (typically 0-5 °C) using a cooling bath to facilitate the formation of the diazonium salt. The residence time in Reactor 1 is generally short, on the order of seconds to a few minutes, to minimize the decomposition of the unstable diazonium intermediate.[1][6]
-
-
In-line Reduction:
-
The output from Reactor 1, containing the in situ generated 2,6-difluorophenyldiazonium salt, is mixed with Solution C (aqueous sodium sulfite) at a second T-mixer.
-
This new reaction mixture immediately enters the second reactor (Reactor 2), which is heated to a higher temperature (e.g., 90-100 °C) to promote the reduction of the diazonium salt to the corresponding hydrazine.[1] The residence time in Reactor 2 is typically longer, in the range of several minutes, to ensure complete reaction.
-
-
Product Collection and Work-up:
-
The reaction stream exits Reactor 2 and passes through a back-pressure regulator to maintain a constant pressure throughout the system, which can help to suppress solvent boiling and improve reaction consistency.
-
The product stream, containing this compound hydrochloride, is collected.
-
The collected solution can then be subjected to standard work-up procedures, such as extraction and crystallization, to isolate the pure product. The purification process can often be simplified due to the cleaner reaction profiles typically observed in flow chemistry.[5]
-
Visualizations
Experimental Workflow
Caption: Continuous flow synthesis workflow for this compound.
Reaction Pathway
Caption: Two-step reaction pathway for the synthesis.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
The field of organic materials is rapidly advancing, offering innovative solutions across diverse scientific and technological domains.[1] This document provides detailed application notes and protocols for the development and implementation of novel organic materials in key areas, including renewable energy, electronics, and gas storage. The information is intended to guide researchers, scientists, and drug development professionals in harnessing the potential of these materials.
Perovskite Solar Cells: Fabrication and Performance
Perovskite solar cells have emerged as a highly efficient and cost-effective alternative to traditional silicon-based photovoltaics.[2] Their fabrication involves the sequential deposition of several layers onto a conductive substrate.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | >25% (research cells) | [2] |
| Open-Circuit Voltage (Voc) | >1.1 V | [2] |
| Short-Circuit Current (Jsc) | >25 mA/cm² | [2] |
| Fill Factor (FF) | >80% | [2] |
| Stability (unencapsulated) | >1200 hours (retaining 90% initial efficiency) | [3] |
Experimental Protocol: Fabrication of Perovskite Solar Cells
This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell.
1. Substrate Preparation:
-
Begin with a fluorine-doped tin oxide (FTO) coated glass substrate.
-
Etch the FTO layer using a 2M HCl solution to create the desired electrode pattern.[4]
-
Clean the substrate by sonicating for 10 minutes each in a 2% alkaline detergent solution, deionized water, acetone, and isopropanol.[4]
-
Dry the substrate with a nitrogen gun and treat with UV-Ozone for at least 20 minutes before use.[5]
2. Electron Transport Layer (ETL) Deposition (SnO₂):
-
Prepare a 3 wt% suspension of SnO₂ nanoparticles in distilled water and filter it through a 0.2 μm filter.[5]
-
Deposit 50 μL of the SnO₂ suspension onto the substrate and spin-coat at 3000 RPM for 30 seconds.[5]
-
Anneal the substrate at 150°C for 30 minutes.[5]
3. Perovskite Layer Deposition (in an inert atmosphere):
-
Prepare the perovskite precursor solution (e.g., a mixture of PbI₂, MAI, and FAI in a DMF:DMSO solvent system).
-
Deposit 50 μL of the perovskite solution onto the substrate.[5]
-
Spin-coat at 1000 RPM for 10 seconds, followed by 3000 RPM for 28 seconds.[5]
-
During the second spin step, dispense 100 μL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[5]
-
Immediately transfer the substrate to a hotplate and anneal at 130°C for 10 minutes.[5]
4. Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):
-
Prepare a solution of Spiro-OMeTAD with dopants (e.g., Li-TFSI and tBP) in chlorobenzene and filter through a 0.2 μm filter.[5]
-
Deposit 25 μL of the Spiro-OMeTAD solution onto the perovskite layer while spinning at 4000 RPM for 30 seconds.[5]
-
Store the devices in a dry, dark environment overnight to allow for oxidation of the HTL.[5]
5. Metal Electrode Deposition:
-
Using a shadow mask, thermally evaporate an 80 nm layer of gold (Au) to define the top electrode.[4]
Experimental Workflow
Organic Light-Emitting Diodes (OLEDs): Fabrication and Properties
OLEDs are a cornerstone of modern display technology, valued for their high contrast, vibrant colors, and flexibility.[6][7] The fabrication process involves the deposition of several organic layers between two electrodes.[6][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Brightness | 100 cd/m² (typical for reference devices) | [9] |
| External Quantum Efficiency (EQE) | >20% (for phosphorescent OLEDs) | |
| Turn-on Voltage | < 3 V | |
| Color Coordinates (CIE) | Dependent on emissive material | |
| Lifetime (LT50) | >10,000 hours |
Experimental Protocol: Fabrication of a Simple Polymer-Based OLED
This protocol describes the fabrication of a basic OLED using a solution-processable polymer light-emitting layer.
1. Substrate Cleaning:
-
Start with an indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen stream and treat with oxygen plasma or UV-Ozone to improve the work function of the ITO.
2. Hole Transport Layer (HTL) Application:
-
We recommend using PEDOT:PSS as the hole transport layer.[9]
-
Deposit a filtered PEDOT:PSS solution onto the ITO substrate.
-
Spin-coat to achieve a uniform film (e.g., 4000 RPM for 60 seconds).
-
Anneal the substrate on a hotplate at approximately 150°C for 15 minutes to remove residual water.[9]
3. Light-Emitting Layer Application:
-
This step is best performed in an inert atmosphere (glove box).[9]
-
Prepare a solution of the light-emitting polymer (e.g., a blend of F8 and F8BT in toluene at a 19:1 ratio and a total concentration of 15 mg/ml).[9]
-
Filter the solution using a 0.45 μm PTFE filter.[9]
-
Spin-coat the emissive layer onto the PEDOT:PSS layer (e.g., at 2000 rpm to achieve an 80 nm thickness).[9]
4. Cathode Layer Evaporation:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a low work function metal cathode, such as calcium followed by a protective layer of aluminum, through a shadow mask.
5. Encapsulation:
-
To protect the device from moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere.[6][9]
Experimental Workflow
Metal-Organic Frameworks (MOFs) for Gas Storage
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands.[10] Their exceptionally high surface areas and tunable pore sizes make them promising candidates for gas storage applications.[10][11]
Quantitative Data Summary: Gas Adsorption in MOFs
| MOF | Gas | Adsorption Capacity | Conditions | Reference |
| MOF-199 | - | Surface Area: 5518 m²/g | - | [12] |
| Fe-MIL-100 | H₂ | 1.0 wt% | 77 K, 1 bar | [13] |
| Fe-MIL-100 | CO₂ | 8.5 wt% | 298 K, 1 bar | [13] |
| mmen-Mg₂(dobpdc) | CO₂ | 4.2 mmol/g (16 wt%) | 40°C, 0.1 bar (with H₂O) | [14] |
| MIL-101(Cr) | Ibuprofen | 1.4 g/g of MOF | - | [15] |
Experimental Protocol: Solvothermal Synthesis of MOF-199 (HKUST-1)
This protocol describes a common method for synthesizing MOF-199.
1. Reactant Preparation:
-
Dissolve copper(II) nitrate trihydrate in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol.
-
In a separate container, dissolve 1,3,5-benzenetricarboxylic acid (H₃BTC) in the same solvent mixture.
2. Synthesis:
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the mixture at a specific temperature (e.g., 85-120°C) for a designated time (e.g., 12-24 hours).[12]
3. Product Recovery and Activation:
-
After cooling to room temperature, decant the mother liquor.
-
Wash the resulting blue crystals with DMF and then with a solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to completely remove the solvent from the pores.
Logical Relationship: MOF Synthesis and Application
Characterization of Novel Organic Materials
The proper characterization of newly synthesized organic materials is crucial to confirm their identity, purity, and properties. A combination of analytical techniques is typically employed.[16][17]
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.[18][19] Both ¹H and ¹³C NMR are fundamental for structural elucidation.[16]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition (High-Resolution Mass Spectrometry, HRMS) and fragmentation patterns.[18][19]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within a molecule.[18]
-
UV-Visible Spectroscopy: Used to study the electronic transitions and conjugation in molecules.[18]
-
Chromatography (HPLC, GC): Separates components of a mixture to assess purity.[16][18]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, etc.) to confirm the empirical formula.[16]
-
X-ray Diffraction (XRD): Used to determine the crystal structure of crystalline materials like MOFs.[10]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and topography of materials.[10]
This document serves as a foundational guide. Researchers are encouraged to consult the cited literature for more in-depth information and specific variations of these protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Researchers Determine Simplified Way To Make Perovskite Solar Cells by Coating Multiple Layers at Once | NLR [nrel.gov]
- 4. youtube.com [youtube.com]
- 5. ossila.com [ossila.com]
- 6. How Is An Oled Screen Made? - Kelai [kelaidisplay.com]
- 7. How are OLEDs Made? - Avantama AG [avantama.com]
- 8. displayman.com [displayman.com]
- 9. ossila.com [ossila.com]
- 10. journalspub.com [journalspub.com]
- 11. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. Metal-Organic Frameworks for Gas Storage and Separation [escholarship.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. rroij.com [rroij.com]
Troubleshooting & Optimization
improving yields in 2,6-Difluorophenylhydrazine synthesis reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving yields in 2,6-difluorophenylhydrazine synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.
Q1: Why is my diazotization reaction failing or giving a low yield of the diazonium salt?
A1: Low yields or failure in diazotization are often linked to several critical factors:
-
Improper Temperature Control: Diazonium salts are thermally unstable and can rapidly decompose at temperatures above 5°C, leading to the formation of phenolic byproducts and the evolution of nitrogen gas. It is crucial to maintain a strict temperature range of 0-5°C throughout the reaction.
-
Incorrect Acid Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric acid, is necessary. The acid serves two main purposes: it generates the reactive nitrosonium ion (NO+) from sodium nitrite and it protonates the starting amine, preventing it from coupling with the newly formed diazonium salt, which is a common side reaction. For weakly basic anilines like 2,6-difluoroaniline, strongly acidic conditions are particularly important.
-
Purity of 2,6-Difluoroaniline: The starting amine must be of high purity. Impurities can lead to side reactions and the formation of colored byproducts, which can complicate the purification of the final product.
-
Rate of Sodium Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine. This allows for better control of the reaction temperature, as the diazotization reaction is exothermic.
Q2: The reaction mixture turned a dark brown or black color during diazotization. What is the likely cause?
A2: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions. The most common causes are:
-
Temperature Excursion: The temperature rising above the optimal 0-5°C range is a primary cause of decomposition.
-
Insufficient Acidity: If the acidity is too low, the unreacted 2,6-difluoroaniline can couple with the diazonium salt to form colored azo compounds.
Q3: What is the best reducing agent for the conversion of the 2,6-difluorobenzenediazonium salt to this compound?
A3: Several reducing agents can be used, with the most common being sodium sulfite/bisulfite and stannous chloride (tin(II) chloride).
-
Sodium Sulfite/Bisulfite: This is a common and cost-effective choice. The reaction proceeds through the formation of a phenylhydrazine-α,β-disulfonate intermediate, which is then hydrolyzed with acid to yield the phenylhydrazine hydrochloride. Careful control of pH is important during the reduction step.
-
Stannous Chloride: This is a powerful reducing agent that can directly convert the diazonium salt to the corresponding phenylhydrazine hydrochloride. However, it is more expensive and can lead to tin-containing waste streams.
Q4: My yield of this compound hydrochloride is low after the reduction and isolation steps. How can I improve it?
A4: To improve the yield of the final product, consider the following:
-
pH Control During Reduction (Sodium Sulfite Method): When using sodium sulfite, the pH of the reaction mixture should be carefully controlled, typically in the range of 5.5-6.5, to ensure the efficient formation of the disulfonate intermediate.
-
Complete Hydrolysis: Ensure that the hydrolysis of the intermediate (in the sodium sulfite method) is complete by heating with a sufficient concentration of acid.
-
Efficient Extraction: After neutralization of the hydrochloride salt to the free base, ensure efficient extraction with a suitable organic solvent. Multiple extractions may be necessary.
-
Purification of the Hydrochloride Salt: To obtain a pure product, the hydrochloride salt can be precipitated from the reaction mixture by adding concentrated hydrochloric acid and cooling. Washing the isolated salt with a cold solvent can help remove impurities.
Data on Yields for Similar Reactions
| Compound | Starting Material | Reducing Agent | Reported Yield | Reference |
| 2-Fluorophenylhydrazine | 2-Fluoroaniline | Sodium Bisulfite/NaOH | ~91% (crude base) | EP0723953A1[1] |
| (2,4-Difluorophenyl)hydrazine hydrochloride | 2,4-Difluoroaniline | Not specified | 95% | US20190152896A1 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from procedures for similar compounds.
1. Diazotization of 2,6-Difluoroaniline
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2,6-difluoroaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the 2,6-difluoroaniline solution, ensuring the temperature is maintained between 0-5°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
2. Reduction of the Diazonium Salt with Sodium Sulfite
-
In a separate vessel, prepare a solution of sodium sulfite and sodium hydroxide in water and cool it to 10-15°C.
-
Slowly add the freshly prepared cold diazonium salt solution to the sodium sulfite solution while maintaining the pH between 5.5 and 6.5 by the controlled addition of a sodium hydroxide solution.
-
Once the addition is complete, heat the reaction mixture to 70-80°C.
-
Add concentrated hydrochloric acid to the hot solution and continue heating for an additional 30 minutes to hydrolyze the intermediate.
-
Cool the reaction mixture to crystallize the this compound hydrochloride.
-
Isolate the product by filtration, wash with cold water, and dry.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Diazotization Yielddot
References
Technical Support Center: Purification of Crude 2,6-Difluorophenylhydrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,6-Difluorophenylhydrazine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: The crude product is a dark oil or tar-like substance.
-
Question: My crude this compound is a dark, oily, or tar-like substance, making it difficult to handle. What could be the cause and how can I purify it?
-
Answer: The dark coloration and oily nature of the crude product often indicate the presence of impurities from the synthesis, which may include by-products from the diazotization and reduction steps. Phenylhydrazines can also be sensitive to air and light, leading to degradation.
Recommended Actions:
-
Initial Extraction: Before attempting purification, dissolve the crude material in a suitable organic solvent like toluene or ethyl acetate and wash it with a brine solution. This can help remove some water-soluble impurities.
-
Treatment with Alkali: As a next step, consider a mild alkaline wash. This can be particularly effective if acidic residues from the synthesis are present.[1][2]
-
Column Chromatography: For oily products, column chromatography is often the most effective purification method. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from polar and non-polar impurities.
-
Issue 2: Low yield after purification.
-
Question: I am losing a significant amount of product during the purification process. What are the common causes of low yield?
-
Answer: Low yields can result from several factors, including product degradation, incomplete extraction, or losses during recrystallization or chromatography. Phenylhydrazines can be unstable, especially in their free base form.
Recommended Actions:
-
Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to prevent oxidative degradation.
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to ensure the phenylhydrazine is in its free base form for efficient extraction into an organic solvent.
-
Recrystallization Solvent Choice: If using recrystallization, ensure the chosen solvent system provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery. Avoid excessively high temperatures that could cause decomposition.
-
Column Chromatography Optimization: If using column chromatography, ensure the chosen solvent system provides good separation without causing the product to remain on the column. Pre-adsorbing the crude material onto a small amount of silica gel can sometimes improve resolution and yield.
-
Issue 3: The purified product is still colored.
-
Question: After purification, my this compound is still slightly yellow or brown. Is this normal, and how can I decolorize it?
-
Answer: While pure phenylhydrazines are often described as pale yellow crystals or oils, a persistent color can indicate trace impurities.[]
Recommended Actions:
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Repeat Purification: A second purification step (e.g., another recrystallization or a short-path distillation if the compound is thermally stable) may be necessary to remove persistent impurities. The boiling point of this compound is approximately 168.1 °C at 760 mmHg, which may allow for vacuum distillation.[4][5]
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities in crude this compound?
-
Answer: Common impurities often originate from the starting materials and by-products of the synthesis, which typically involves the diazotization of 2,6-difluoroaniline followed by reduction.[6][7] Potential impurities include unreacted starting materials, salts from the reaction, and by-products from side reactions. It has been noted that crude phenylhydrazine salts can have a purity of around 90%.[7]
-
Question: What is the best method for purifying crude this compound?
-
Answer: The optimal purification method depends on the nature of the crude product (solid or oil) and the impurities present. For solid crude products, recrystallization is often a good choice. For oily or highly impure products, column chromatography is generally more effective. Distillation under reduced pressure can also be an option for thermally stable compounds.[6]
-
Question: How should I store purified this compound?
-
Answer: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a tightly sealed container with nitrogen or argon).[4] The hydrochloride salt form is generally more stable and easier to handle for long-term storage.[8][][10][11]
-
Question: Can I use distillation for purification?
-
Answer: Yes, distillation is a potential purification method. The boiling point of this compound is reported to be 168.1 °C at atmospheric pressure.[4][5] To avoid potential decomposition at this temperature, vacuum distillation is recommended. A patent for the purification of phenylhydrazine suggests distillation in the presence of a glycol.[6]
Quantitative Data Summary
The following table summarizes hypothetical data that could be expected from the purification of crude this compound.
| Purification Method | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Expected Yield Range | Notes |
| Recrystallization | 85-95% | >98% | 60-80% | Effective for solid crude products with crystalline properties. |
| Column Chromatography | 70-90% | >99% | 50-75% | Ideal for oily or highly impure samples. |
| Vacuum Distillation | 80-95% | >98% | 65-85% | Suitable for thermally stable compounds. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find a suitable solvent system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 2. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 4. (2,6-Difluorophenyl)hydrazine | CAS#:119452-66-3 | Chemsrc [chemsrc.com]
- 5. americanelements.com [americanelements.com]
- 6. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 8. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6 [sigmaaldrich.com]
- 10. 502496-26-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. pschemicals.com [pschemicals.com]
optimizing reaction conditions for substitutions on the phenyl ring
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substitution reactions on the phenyl ring. This resource addresses common challenges encountered during electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (NAS), and palladium-catalyzed cross-coupling reactions.
I. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing phenyl rings. However, achieving high yields and desired regioselectivity can be challenging. This section provides solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation reaction is resulting in a mixture of polyalkylated products and a low yield of the desired monoalkylated product. How can I resolve this?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the phenyl ring, making the product more reactive than the starting material.[1][2][3][4][5] To minimize polyalkylation, consider the following strategies:
-
Use a large excess of the aromatic substrate: This statistically favors the reaction of the electrophile with the starting material over the alkylated product.[1]
-
Employ Friedel-Crafts acylation followed by reduction: This is often the most effective method.[1] The acyl group is deactivating, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
-
Optimize reaction conditions: Lowering the reaction temperature and using a less reactive Lewis acid catalyst can help control the reaction rate and reduce the likelihood of subsequent alkylations.[1]
Q2: I am observing poor regioselectivity in the halogenation of my substituted benzene, leading to a mixture of ortho, meta, and para isomers. How can I improve this?
A2: The regioselectivity of electrophilic halogenation is primarily governed by the electronic properties of the substituent already present on the phenyl ring.[6]
-
Activating groups (e.g., -OH, -NH2, -OR, -R) are ortho, para-directing.
-
Deactivating groups (e.g., -NO2, -CN, -C=O) are meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing).
To improve regioselectivity:
-
Consider the directing effect of your substituent: Ensure your desired product corresponds to the expected directing effect of the group on your starting material.
-
Steric hindrance: For ortho, para-directing groups, the para product is often favored due to reduced steric hindrance, especially with bulky substituents or electrophiles. To enhance para-selectivity, you can sometimes use a bulkier catalyst or perform the reaction at a lower temperature.[6]
-
Blocking groups: In some cases, a blocking group can be temporarily installed to direct the substitution to a specific position and then subsequently removed.
Troubleshooting Guide: Low Yield in Nitration
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Nitrobenzene | Incomplete reaction. | Ensure the reaction temperature is maintained between 50-60°C.[5][7] Temperatures below this range may lead to a slow reaction rate, while higher temperatures increase the risk of dinitration.[7] |
| Insufficient generation of the nitronium ion (NO₂⁺). | Use a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion.[8][9] | |
| Deactivated starting material. | For deactivated aromatic rings, stronger nitrating conditions may be necessary, such as using fuming nitric acid or increasing the reaction temperature.[10] However, be aware that Friedel-Crafts reactions do not work on nitrobenzene due to the strong deactivating effect.[10] | |
| Oxidative side reactions. | For highly activated rings like phenol or aniline, direct nitration can lead to oxidative decomposition.[11][12] To avoid this, the activating group can be temporarily modified to reduce its reactivity (e.g., acetylating an amine to form an amide).[11][12] |
Experimental Protocol: Friedel-Crafts Acylation of Toluene
This protocol describes the acylation of toluene with acetic anhydride using an aluminum chloride catalyst.
Materials:
-
Toluene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM and cool the mixture to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension while maintaining the temperature between 0-5°C.
-
After the addition is complete, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or vacuum distillation.
II. Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is a key method for introducing nucleophiles onto an electron-deficient phenyl ring. The following section addresses common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction is giving a very low yield. What are the likely causes?
A1: Low yields in SNAr reactions often stem from a lack of reactivity in the aromatic substrate or issues with the nucleophile.
-
Insufficient Ring Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[13][14] This positioning is crucial for stabilizing the negatively charged Meisenheimer intermediate through resonance.[14] If your substrate is not sufficiently activated, the reaction will be slow or may not proceed at all.
-
Poor Leaving Group: While counterintuitive compared to SN1/SN2 reactions, the reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon more electrophilic.[15]
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile like an alcohol or amine, it may be necessary to deprotonate it with a suitable base to generate the more potent alkoxide or amide anion.
Q2: I am observing the formation of multiple products in my SNAr reaction. What are the possible side reactions and how can I minimize them?
A2: The formation of side products can arise from several factors:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent can compete with your intended nucleophile. It is generally advisable to use a polar aprotic solvent like DMSO or DMF.
-
Di-substitution: If your aromatic substrate possesses more than one leaving group, you may observe double substitution. To favor monosubstitution, you can use a stoichiometric amount of the nucleophile and carefully control the reaction time.
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), particularly with unactivated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur, which may lead to a mixture of regioisomers.[13] If this is suspected, consider using a weaker base.
Troubleshooting Guide: Solvent and Temperature Effects
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent Polarity | Dipolar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to react. Protic solvents can solvate the nucleophile, reducing its reactivity. | For sluggish reactions, switching from a protic to a dipolar aprotic solvent can significantly increase the reaction rate.[9][15][16][17] |
| Temperature | Increasing the reaction temperature generally increases the reaction rate. | If the reaction is slow at room temperature, heating may be necessary. However, be cautious as higher temperatures can also promote side reactions. Start with a moderate temperature and optimize as needed. |
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This section provides guidance on troubleshooting and optimizing these versatile transformations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are some common reasons for this?
A1: Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[18]
-
Inefficient Catalyst System: For challenging substrates, such as aryl chlorides or sterically hindered partners, a standard catalyst like Pd(PPh₃)₄ may not be effective. Consider screening different palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalytic activity.[18]
-
Inappropriate Base: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[18][19] The optimal base depends on the specific substrates and solvent. For base-sensitive functional groups, a milder base like KF may be necessary.[19]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by aqueous bases and high temperatures.[19] To minimize this, you can use anhydrous conditions, a milder base, or a boronic ester (e.g., a pinacol ester) which is more stable.[18]
Q2: I am having trouble with my Buchwald-Hartwig amination of an aryl chloride. What are the key parameters to optimize?
A2: The amination of aryl chlorides can be particularly challenging due to the strength of the C-Cl bond.[20] Key optimization parameters include:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is often essential for the successful coupling of aryl chlorides. Ligands like those from the Buchwald group (e.g., XPhos, SPhos) are designed to facilitate the oxidative addition of the aryl chloride to the palladium center.[21]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are generally used.[20]
-
Temperature: Higher reaction temperatures are often necessary to promote the oxidative addition step.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient catalyst system. | Screen different palladium catalysts and ligands. While Pd(PPh₃)₄ is common, more efficient catalysts with specialized ligands may be required, especially for less reactive aryl halides.[22] |
| Homocoupling of the alkyne (Glaser coupling). | This is a common side reaction promoted by the copper(I) co-catalyst. If this is a significant issue, consider using a copper-free Sonogashira protocol.[23][24] | |
| Poor solubility of reagents. | Ensure all reagents are soluble in the chosen solvent. A co-solvent may be necessary. | |
| Ineffective base. | An amine base, such as triethylamine or diisopropylamine, is typically used. Ensure the base is anhydrous and of high purity. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and thoroughly degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[25]
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in Phenyl Ring Substitutions
Caption: A decision-making workflow for troubleshooting low yields in phenyl ring substitution reactions.
Experimental Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction
Caption: A systematic workflow for the optimization of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. thalesnano.com [thalesnano.com]
- 14. Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame… [ouci.dntb.gov.ua]
- 15. Research Portal [scholarship.miami.edu]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
challenges and solutions in scaling up 2,6-Difluorophenylhydrazine reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 2,6-Difluorophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during laboratory and pilot-scale production. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key process data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges stem from the unique structure of the starting material, 2,6-difluoroaniline. The two fluorine atoms in the ortho positions create significant steric hindrance around the amino group, which can slow down the initial diazotization reaction.[1] Additionally, the strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the amine less nucleophilic and the reaction more sluggish compared to unsubstituted aniline.[2] On a larger scale, controlling the exothermic diazotization reaction and ensuring the stability of the intermediate diazonium salt are critical safety and yield-determining factors.[3]
Q2: My diazotization of 2,6-difluoroaniline is slow or incomplete. What can I do to improve it?
A2: To address a sluggish diazotization, consider the following:
-
Acid Concentration: Ensure a sufficient excess of a strong mineral acid, like hydrochloric acid, is used. This is crucial for generating the active nitrosating agent (nitrosonium ion) and for fully protonating the weakly basic 2,6-difluoroaniline to prevent side reactions.[4]
-
Temperature Control: While the reaction is typically run at 0-5 °C to ensure the stability of the diazonium salt, ensure the initial dissolution of the aniline salt is complete before cooling.
-
Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations, which can lead to side reactions and decomposition.[4]
Q3: The reaction mixture turns dark brown or black during the reduction step. What is the cause and how can it be prevented?
A3: A dark coloration often indicates the formation of tarry or "bituminous" byproducts.[3] This is typically caused by poor pH control during the addition of the diazonium salt solution to the sulfite reducing agent. It is critical to maintain the pH of the reduction mixture between 5.5 and 7.0. This can be achieved by the simultaneous addition of a base, such as sodium hydroxide, along with the acidic diazonium salt solution.
Q4: I'm observing a low yield after the final hydrolysis and isolation. What are the likely causes?
A4: Low yields can result from several factors throughout the process:
-
Incomplete Diazotization or Reduction: As discussed above, ensure these initial steps go to completion.
-
Decomposition of Diazonium Salt: The diazonium salt is thermally unstable. Maintain strict temperature control (0-5 °C) throughout its generation and subsequent reaction.[3][4]
-
Loss during Workup: this compound hydrochloride has some solubility in acidic water. Ensure the final product is crashed out effectively by cooling to a low temperature (e.g., <10 °C) before filtration.
-
Incomplete Hydrolysis: The hydrolysis of the intermediate sulfonate salts requires heating with a strong acid. Ensure sufficient time and temperature are provided for this step to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization Step | 1. Steric hindrance and electronic deactivation of 2,6-difluoroaniline.[1] 2. Insufficient acid concentration.[4] 3. Temperature too high, leading to diazonium salt decomposition.[3] | 1. Increase reaction time; ensure efficient stirring. 2. Use a higher molar excess of hydrochloric or sulfuric acid. 3. Maintain a strict temperature range of 0-5 °C using an ice-salt bath. |
| Formation of Tarry Byproducts during Reduction | 1. pH of the reduction mixture is too low or too high.[3] 2. Localized "hot spots" or poor mixing. | 1. Maintain pH between 5.5 - 7.0 by co-dosing with a base (e.g., NaOH solution). 2. Ensure vigorous stirring during the addition of the diazonium salt solution. |
| Product Purity Issues | 1. Incomplete hydrolysis of intermediate sulfonates. 2. Azo coupling side reactions.[4] 3. Co-precipitation of inorganic salts. | 1. Increase hydrolysis time or temperature (e.g., 80-95 °C). 2. Ensure sufficient acidity during diazotization to fully protonate the starting aniline. 3. Wash the filtered product thoroughly with cold water. Consider recrystallization if necessary.[5] |
| Difficult Filtration of Final Product | 1. Very fine crystals are formed. 2. The mixture is too thick. | 1. Allow the product to crystallize slowly by gradual cooling. 2. Adjust the final concentration by adding more water or an appropriate solvent before filtration. |
Process and Yield Data
The following table summarizes typical reaction parameters for the synthesis of substituted phenylhydrazines, providing a benchmark for process development.
| Parameter | 2,4-Difluorophenylhydrazine [6] | General Phenylhydrazine [5][7] | Notes |
| Starting Material | 2,4-Difluoroaniline | Aniline | The 2,6-difluoro isomer is expected to be less reactive due to increased steric hindrance.[1] |
| Diazotization Temp. | 10 °C | 0-5 °C | Higher temperatures may be possible in continuous flow reactors due to better heat transfer.[6] |
| Reduction Temp. | 76 °C | 60-70 °C | The reduction of the intermediate diazonium sulfonate. |
| Hydrolysis Temp. | 87 °C | 95-100 °C | Cleavage of the sulfonate groups to form the hydrazine. |
| Overall Yield | ~95% (as hydrochloride) | 80-95% | Yields are highly dependent on scale and control of reaction parameters. |
| Purity | >99% | >98% | Purification via recrystallization may be required.[5] |
Experimental Protocols
Key Synthesis Workflow
The overall synthesis of this compound hydrochloride follows a three-step sequence: Diazotization, Reduction, and Hydrolysis.
Detailed Lab-Scale Protocol (Adapted from general procedures)
This protocol is a representative method and may require optimization.
-
Diazotization:
-
In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, charge 2,6-difluoroaniline (1.0 eq).
-
Add 37% hydrochloric acid (3.5 eq) and water. Stir until all solids are dissolved.
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate reactor, prepare a solution of sodium sulfite (2.5 eq) in water.
-
Cool the sulfite solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sulfite solution. Simultaneously, add a 50% sodium hydroxide solution to maintain the pH of the mixture between 5.5 and 7.0.
-
After the addition is complete, warm the mixture to 70-80 °C and hold for 1 hour.
-
-
Hydrolysis and Isolation:
-
To the warm reduction mixture, slowly add concentrated hydrochloric acid (approx. 3.0 eq).
-
Heat the mixture to 80-95 °C and maintain for 2-3 hours to complete the hydrolysis.
-
Cool the mixture slowly to below 10 °C. The product, this compound hydrochloride, will crystallize out.
-
Filter the solid product and wash the filter cake with a small amount of cold water.
-
Dry the product under vacuum at 50-60 °C.
-
Logical Troubleshooting Flow
This diagram outlines a decision-making process for addressing common issues during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
managing stability issues of 2,6-Difluorophenylhydrazine under reaction conditions
Welcome to the technical support center for 2,6-Difluorophenylhydrazine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this reagent under various reaction conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Discoloration of this compound Solution
-
Question: My solution of this compound (or its hydrochloride salt) is rapidly turning yellow or brown. What is causing this and how can I prevent it?
-
Answer: Rapid discoloration is a common indicator of decomposition, primarily through oxidation. Phenylhydrazines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions.[1]
Troubleshooting Steps:
-
Work under an Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon).[2][3] This is the most critical step to prevent oxidation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents prior to use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Protect from Light: Store the solid and reaction mixtures in amber-colored vials or flasks, or wrap the glassware with aluminum foil to protect it from light, which can catalyze decomposition.[1]
-
Control Temperature: Perform your reaction at the lowest effective temperature. If the reaction does not require heating, consider running it at room temperature or below. Store the stock compound at the recommended 2-8°C.
-
Use High-Purity Reagents and Solvents: Impurities, especially metal ions, can catalyze the decomposition of hydrazines. Ensure all reagents and solvents are of high purity.
-
Issue 2: Low or No Product Yield in a Reaction Involving this compound
-
Question: I am getting a low yield or no desired product in my reaction. I suspect the this compound is decomposing. How can I confirm this and improve my yield?
-
Answer: Low yields are often a consequence of reagent decomposition, leading to the formation of inactive species and byproducts. The primary modes of decomposition are oxidation and N-N bond cleavage.
Troubleshooting Steps:
-
Confirm Reagent Quality: Before starting your reaction, check the appearance of your this compound. If the solid is discolored (not white or off-white), it may have already degraded.
-
Monitor the Reaction: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of your starting material and the formation of your product.[4] The appearance of multiple unexpected spots or peaks can indicate decomposition.
-
Use the Hydrochloride Salt: this compound hydrochloride is generally more stable than the free base.[5] If you are using the free base, consider switching to the hydrochloride salt. If the reaction requires the free base, you can neutralize the hydrochloride salt in situ with a non-nucleophilic base like triethylamine or diisopropylethylamine just before use.[5]
-
Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent can impact stability. Aprotic solvents are often preferred. The polarity of the solvent can also affect reaction kinetics.[6]
-
pH Control: The stability of arylhydrazines is pH-dependent. In some cases, maintaining a slightly acidic pH can improve stability by keeping the hydrazine protonated.
-
Order of Addition: Add the this compound to the reaction mixture last, or just before the step where it is consumed, to minimize its exposure to potentially destabilizing conditions.
-
-
Issue 3: Formation of Unexpected Side Products
-
Question: I am observing significant formation of side products that I cannot identify. What are the likely side reactions of this compound?
-
Answer: Side product formation is often due to the decomposition of this compound. The primary side reactions involve oxidation and N-N bond cleavage.
Likely Side Reactions and Mitigation:
-
Oxidative Coupling: In the presence of oxygen or other oxidizing agents, arylhydrazines can be oxidized to aryl radicals. These radicals can then couple with other species in the reaction mixture or dimerize, leading to a variety of byproducts.
-
Mitigation: As with discoloration, the best prevention is to work under a strict inert atmosphere with degassed solvents.
-
-
N-N Bond Cleavage: The N-N bond in arylhydrazines is relatively weak and can cleave under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts. This can lead to the formation of 2,6-difluoroaniline and other downstream products.
-
Mitigation: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time. Screen for catalysts that are less prone to inducing N-N bond cleavage.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound and its hydrochloride salt?
-
A1: Both the free base and the hydrochloride salt should be stored in a tightly sealed container, protected from light, at 2-8°C, and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
-
Q2: Is the hydrochloride salt of this compound more stable than the free base?
-
A2: Yes, the hydrochloride salt is generally more stable and less susceptible to oxidation than the free base.[5] It is the preferred form for storage.
-
-
Q3: How can I safely handle this compound in the laboratory?
-
A3: Due to its potential toxicity and instability, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always within a chemical fume hood.[7] For handling the air-sensitive solid, a glovebox or Schlenk line techniques are recommended.[2][3]
-
-
Q4: What analytical techniques can be used to assess the purity and degradation of this compound?
-
A4: The purity of this compound can be assessed by HPLC, GC, and NMR spectroscopy. Degradation can be monitored by these same techniques, often coupled with mass spectrometry (LC-MS, GC-MS) to identify degradation products.[4]
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| Air (Oxygen) | Highly detrimental; causes rapid oxidation and discoloration.[1] | Handle under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Light | Catalyzes decomposition.[1] | Store in amber vials or protect from light with foil. |
| Temperature | Higher temperatures accelerate decomposition. | Store at 2-8°C. Run reactions at the lowest feasible temperature. |
| pH | Stability is pH-dependent. Acidic conditions favor the more stable protonated form. | Use the hydrochloride salt for storage. Consider pH control during reactions. |
| Metal Ions | Can catalyze decomposition. | Use high-purity, metal-free reagents and solvents. |
| Form | Hydrochloride salt is more stable than the free base.[5] | Store and handle as the hydrochloride salt whenever possible. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound
This protocol outlines the steps for safely handling solid this compound and preparing a solution under an inert atmosphere using standard Schlenk line techniques.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[2][3]
-
Inert Atmosphere Setup: Assemble the reaction glassware and connect it to a Schlenk line. Evacuate the glassware and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Weighing the Reagent: In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound into a tared flask.
-
Solvent Addition: Add a degassed solvent to the flask containing the this compound via a cannula or a gas-tight syringe.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment, using a bubbler to monitor the gas flow.
Protocol 2: In Situ Generation of this compound Free Base from its Hydrochloride Salt
This protocol is for reactions that require the free base form of this compound.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound hydrochloride (1.0 equivalent) in a suitable anhydrous solvent.
-
Base Addition: Cool the solution in an ice bath (0°C). Slowly add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.0-1.1 equivalents), dropwise with stirring.
-
Stirring: Stir the mixture at 0°C or room temperature for 15-30 minutes. A precipitate of the amine hydrochloride salt may form.
-
Use in Reaction: The resulting solution/suspension containing the free base can be used directly in the subsequent reaction step.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Key conditions for enhancing stability.
References
Technical Support Center: Phenylhydrazine-Based Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid tar formation in phenylhydrazine-based reactions, such as the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in my Fischer indole synthesis?
A1: Tar formation is a common issue in Fischer indole synthesis and often results from several factors. High reaction temperatures and prolonged reaction times can lead to the decomposition of starting materials and products.[1] The choice and concentration of the acid catalyst are also critical; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[2] Additionally, unstable hydrazone intermediates can decompose before cyclization, contributing to tar formation.[2]
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the common side reactions?
A2: Besides tar formation, other side reactions can occur. These may include aldol condensation products or Friedel-Crafts-type products.[1][3] In some cases, electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage over the desired sigmatropic rearrangement, leading to byproducts.[4]
Q3: Can the purity of my starting materials affect tar formation?
A3: Absolutely. The purity of the arylhydrazine and the carbonyl compound is crucial.[1] Phenylhydrazine itself can be unstable and may decompose, especially when exposed to air and light, turning a red-brown color.[5][6] Using freshly distilled or recrystallized starting materials is highly recommended to minimize side reactions and tar formation.[1]
Q4: Are there greener alternatives to the classical Fischer indole synthesis that might reduce tar formation?
A4: Yes, more environmentally friendly methods have been developed. These include the use of milder catalysts and alternative energy sources. For instance, microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times, potentially reducing tar formation.[1][2] Reactions in low melting mixtures, such as a tartaric acid-dimethylurea melt, can also provide a milder reaction environment.[7]
Troubleshooting Guide
If you are experiencing significant tar formation in your phenylhydrazine-based reaction, follow this troubleshooting guide to diagnose and resolve the issue.
Step 1: Evaluate Reaction Conditions
Your first step should be to critically assess your reaction parameters.
-
Temperature: Are you using an appropriate temperature? High temperatures are a common culprit for tar formation.[2] Consider lowering the reaction temperature.
-
Reaction Time: Is the reaction running for too long? Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]
-
Atmosphere: Are your substrates sensitive to oxidation? Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Step 2: Re-evaluate Your Catalyst and Solvent
The choice of acid catalyst and solvent can significantly impact the outcome of your reaction.
-
Acid Catalyst: The type and concentration of the acid catalyst are critical.[1][2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2][8] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]
-
Solvent Selection: The solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are commonly used.[1] In some instances, running the reaction neat (without a solvent) can be effective.[1]
Step 3: Consider a One-Pot Procedure
To minimize the decomposition of unstable hydrazone intermediates, a one-pot procedure can be beneficial. In this approach, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.[1][2]
Step 4: Purification Strategies
If tar formation is unavoidable, effective purification is key.
-
Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities.[2]
-
Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[2]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[2][9]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.[2]
Quantitative Data Summary
The following tables summarize how different reaction parameters can affect the yield of the desired indole product and potentially reduce tar formation.
Table 1: Effect of Acid Catalyst on Indole Synthesis
| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazone of Acetophenone | 170 | 75 | (Hughes et al., 1958) |
| Polyphosphoric Acid (PPA) | Phenylhydrazone of Acetophenone | 150-160 | 85 | [1] |
| p-Toluenesulfonic Acid | Phenylhydrazone of Cyclohexanone | Reflux in Toluene | 90 | (Campaigne et al., 1968) |
| Amberlite IR 120H | Phenylhydrazone of various ketones | 70 | 65-88 | [10] |
Table 2: Effect of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 100 | 1 | 60 | [11] |
| Ethanol | Reflux | 4 | 72 | (Maiti et al., 2011) |
| Microwave (THF) | 150 | 0.25 | 85 | [1] |
| Tartaric acid-dimethylurea melt | 80-100 | 0.5-2 | 70-95 | [7] |
Detailed Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, with modifications to minimize tar formation.[1]
1. Hydrazone Formation (One-Pot Approach):
- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 equivalent) in ethanol.
- Add phenylhydrazine (1.0 equivalent) dropwise with stirring at room temperature.
- Add a few drops of glacial acetic acid as a catalyst.
- Heat the mixture at a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC until the starting materials are consumed (typically 30-60 minutes). Avoid excessive heating.
2. Indolization:
- In a separate flask, preheat polyphosphoric acid (PPA) (approximately 4g per 1.2g of the theoretical hydrazone) to about 100°C.
- Carefully and slowly add the crude hydrazone reaction mixture from step 1 to the hot PPA with vigorous stirring.
- Increase the temperature to 150-160°C and maintain for a short period (e.g., 10-15 minutes). The color of the mixture will likely darken. Monitor by TLC to avoid prolonged heating.
3. Work-up and Purification:
- Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.
- The solid product should precipitate. Filter the solid and wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
- If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Signaling Pathway of Tar Formation
Caption: Mechanism of tar formation versus desired indole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Refinement of Protocols for Working with Air-Sensitive Hydrazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive hydrazine derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure the successful and safe handling of these reactive compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and storage of air-sensitive hydrazine derivatives.
Q1: My reaction with an air-sensitive hydrazine derivative is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in reactions involving air-sensitive hydrazine derivatives can stem from several factors. A systematic approach to troubleshooting is crucial.
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Atmospheric Contamination: Inadequate exclusion of air and moisture is a primary culprit. Even trace amounts of oxygen or water can decompose the hydrazine derivative or react with intermediates.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).[1] Use established air-sensitive techniques such as Schlenk lines or a glovebox for the reaction setup and reagent handling.[1] Solvents should be thoroughly degassed by methods like freeze-pump-thaw or by sparging with an inert gas.
-
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Reagent Purity: Impurities in your starting materials, including the hydrazine derivative, carbonyl compound, or solvents, can lead to side reactions.
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Solution: Use freshly distilled or purified reagents. The purity of commercial hydrazine derivatives can vary, and they may degrade over time.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the yield.
-
Solution: Optimize the reaction temperature; some reactions may require heating (reflux), while others might need to be run at lower temperatures to prevent decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. For reactions like hydrazone formation, a slightly acidic pH (4.5-6) is often optimal.
-
-
Steric Hindrance: Bulky substituents on either the hydrazine derivative or the carbonyl compound can slow down the reaction rate.
-
Solution: Increase the reaction temperature or prolong the reaction time to overcome steric hindrance.
-
Q2: I am observing unexpected side products in my reaction. What are the common side reactions with hydrazine derivatives?
A2: The formation of side products is a common challenge. Here are some typical examples:
-
Azine Formation: This is particularly common when using unsubstituted hydrazine. The initially formed hydrazone can react with a second molecule of the aldehyde or ketone.
-
Solution: Use a 1:1 molar ratio of the carbonyl compound to the hydrazine. Adding the carbonyl compound dropwise to the hydrazine solution can help minimize localized excess.
-
-
Over-alkylation/arylation: When preparing substituted hydrazines, it's possible to get multiple additions to the nitrogen atoms.
-
Solution: Carefully control the stoichiometry of your reagents. Using a protecting group strategy can also provide selectivity.
-
-
Decomposition: Air-sensitive hydrazine derivatives can decompose under the reaction conditions, especially at elevated temperatures.
-
Solution: Run the reaction at the lowest effective temperature and monitor for signs of decomposition (e.g., color change, gas evolution).
-
Q3: How should I properly quench the excess hydrazine derivative in my reaction mixture?
A3: Quenching excess hydrazine is critical for safety and to simplify purification. The choice of quenching agent depends on the stability of your product.
-
For Products Stable to Weak Acids: A slightly acidic aqueous solution, such as ammonium chloride, can be used to protonate and solubilize the excess hydrazine, allowing for its removal during an aqueous workup.
-
For Products Sensitive to Acid: A dilute aqueous solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide can be used to decompose the excess hydrazine.[2] This should be done cautiously at low temperatures, as the reaction can be exothermic.
-
Reaction with a Carbonyl: Adding a simple, volatile aldehyde or ketone (like acetone) can convert the excess hydrazine into a hydrazone, which may be easier to remove by chromatography or distillation.
Q4: What are the best practices for storing air-sensitive hydrazine derivatives?
A4: Proper storage is essential to maintain the integrity of your hydrazine derivatives and ensure safety.
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Inert Atmosphere: Store all air-sensitive hydrazine derivatives under an inert atmosphere (argon or nitrogen). Use containers with airtight seals, such as Sure/Seal™ bottles.
-
Temperature: Store in a cool, dark place, away from heat sources. Some derivatives may require refrigeration, but be mindful of their freezing points to avoid container rupture. Anhydrous hydrazine freezes at 2°C.[3]
-
Avoid Contaminants: Do not store near oxidizing agents, acids, or metals like copper and iron, which can catalyze decomposition.[2]
Quantitative Data
The following tables provide key physical and chemical data for hydrazine and some of its common derivatives to aid in experimental design and safety planning.
Table 1: Physical and Chemical Properties of Selected Hydrazines
| Property | Hydrazine | 1,1-Dimethylhydrazine (UDMH) | Monomethylhydrazine (MMH) |
| Molecular Weight | 32.05 g/mol | 60.10 g/mol | 46.07 g/mol |
| Physical State | Liquid | Liquid | Liquid |
| Melting Point | 2°C | -58°C | -52.4°C |
| Boiling Point | 113.5°C | 63.9°C | 87.5°C |
| Density | 1.0036 g/mL at 25°C | 0.7914 g/mL at 25°C | 0.874 g/mL at 25°C |
| Vapor Pressure | 10.4-16 mmHg at 20°C | 157 mmHg at 25°C | 49.6 mmHg at 25°C |
| Flashpoint | 38°C (open cup) | -15°C (closed cup) | 17°C |
(Data sourced from NCBI Bookshelf)
Table 2: Comparative Stability and Reactivity of Hydrazine Derivatives
| Derivative Type | General Stability | Nucleophilicity | Basicity | Key Considerations |
| Alkyl Hydrazines | Generally less stable than aryl hydrazines. Can be pyrophoric. | Higher | More Basic | Electron-donating alkyl groups increase nucleophilicity. |
| Aryl Hydrazines | More stable due to resonance delocalization. | Lower | Less Basic | Electron-withdrawing groups on the aryl ring decrease nucleophilicity and basicity. |
| Acyl Hydrazides | Generally stable solids. | Lower than corresponding hydrazines. | Less Basic | The acyl group reduces the nucleophilicity of the adjacent nitrogen. |
| Hydrazones | Stability is pH-dependent; more stable at neutral pH and hydrolyze under acidic conditions. | N/A | Weakly Basic | Aromatic hydrazones are generally more stable than aliphatic ones due to conjugation.[4] |
Experimental Protocols
The following are detailed methodologies for common procedures involving air-sensitive hydrazine derivatives. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Synthesis of a Hydrazide from an Ester using Hydrazine Hydrate
This protocol describes the synthesis of a carboxylic acid hydrazide from its corresponding ethyl ester.
Materials:
-
Ethyl ester of the desired carboxylic acid
-
Hydrazine hydrate (~98%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: In the flask, dissolve the ethyl ester (1.0 eq) in a minimal amount of absolute ethanol. To this solution, add hydrazine hydrate (1.1-1.5 eq).[5][6]
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours.[5] Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation under reduced pressure.
-
Purification: The resulting crude hydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification of an Air-Sensitive Solid by Sublimation
This protocol is suitable for the purification of volatile, thermally stable, air-sensitive solid hydrazine derivatives.
Materials:
-
Crude air-sensitive solid
-
Sublimation apparatus
-
Schlenk line
-
High-vacuum pump
-
Cold trap (e.g., liquid nitrogen)
-
Heating mantle or oil bath
-
Glovebox or glove bag
Procedure:
-
Loading the Apparatus: Inside a glovebox or under a positive flow of inert gas, load the crude solid into the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly greased and sealed. Connect the apparatus to a Schlenk line.
-
Evacuation: Slowly evacuate the apparatus using the high-vacuum pump, with a cold trap in place to protect the pump.
-
Cooling the Cold Finger: Once a high vacuum is achieved, begin cooling the cold finger by circulating cold water or filling it with a coolant like a dry ice/acetone slurry.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath to the sublimation temperature of the compound.
-
Sublimation: The solid will sublime from the bottom of the apparatus and deposit as pure crystals on the cold finger. Continue until all the volatile material has sublimed.
-
Isolation: Allow the apparatus to cool to room temperature. Backfill the apparatus with an inert gas. Transfer the apparatus to a glovebox to scrape the purified solid from the cold finger into a clean, tared vial.
Visualizations
Troubleshooting Workflow for Low Yield in Hydrazone Synthesis
Caption: A troubleshooting flowchart for diagnosing and resolving low yields in hydrazone synthesis.
Reaction Mechanism: The Wolff-Kishner Reduction
Caption: Simplified mechanism of the Wolff-Kishner reduction for converting carbonyls to alkanes.[5][6][7][8][9]
Signaling Pathway: Hydrazine Derivatives as Kinase Inhibitors
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by hydrazine-based kinase inhibitors.[10][11][12][13]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wolff-Kishner Reduction Mechanism: Steps, Examples & Differences [vedantu.com]
- 6. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,6-Difluorophenylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Difluorophenylhydrazine and its hydrochloride salt in their chemical reactions.
Troubleshooting Guide
Issue: My this compound (or its hydrochloride salt) is not dissolving in the reaction solvent.
-
Initial Assessment: this compound, due to its aromatic and fluorinated structure, can exhibit limited solubility in non-polar solvents. The hydrochloride salt is generally more soluble in polar solvents.
-
Troubleshooting Steps:
-
Solvent Selection: A systematic solvent trial is the first step. Based on the principles of "like dissolves like," a range of solvents should be tested. Chlorinated and aromatic hydrocarbons are often effective for similar non-polar compounds. For the more polar hydrochloride salt, polar protic and aprotic solvents are better starting points.[1]
-
Temperature Adjustment: Gently heating the solvent-solute mixture can significantly increase the solubility of many organic compounds.[1][2] It is crucial to monitor for any color changes that might indicate thermal decomposition.[1]
-
Co-solvent System: Employing a mixture of solvents can enhance solubility.[1][3] A small amount of a "good" solvent in which the compound is highly soluble can be added to the bulk reaction solvent.[1]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break down the crystal lattice of the solid and promote dissolution.[1]
-
pH Adjustment (for the hydrochloride salt): For reactions in aqueous or protic solvents, adjusting the pH can impact the solubility of the hydrochloride salt. In acidic conditions, the equilibrium will favor the more soluble protonated form.
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: The solubility of this compound is influenced by its molecular structure. The difluorophenyl group imparts a degree of hydrophobicity, while the hydrazine group can participate in hydrogen bonding. The crystal lattice energy of the solid also plays a significant role; a higher lattice energy requires more energy to overcome for dissolution.
Q2: Is the hydrochloride salt of this compound more soluble?
A2: Yes, typically hydrochloride salts of hydrazines are more soluble in polar solvents, including water and alcohols like ethanol, compared to the freebase form.[4][5] This is because the salt is ionic and can interact more favorably with polar solvent molecules.
Q3: I am performing a Fischer indole synthesis. What are the recommended solvents and catalysts?
A3: The Fischer indole synthesis is typically carried out under acidic conditions.[6] Common Brønsted acid catalysts include HCl, H2SO4, and p-toluenesulfonic acid, while Lewis acids like ZnCl2 and BF3 are also used.[6][7] The choice of solvent can vary, but alcohols like ethanol are often used, especially when starting with the hydrochloride salt.[8][9] Acetic acid is another common solvent. The reaction often involves heating.[7]
Q4: My compound dissolves upon heating, but precipitates out when cooled to room temperature. What should I do?
A4: This is a common occurrence and indicates that the solution is supersaturated at room temperature.[1] If the reaction can be conducted at an elevated temperature, this may not be an issue. However, if a room temperature solution is required, you will need to find a different solvent or a co-solvent system in which the compound has higher solubility at that temperature.[1]
Q5: Can I use DMSO as a co-solvent?
A5: Yes, Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is often used as a co-solvent to enhance solubility.[5][10][11] However, it is important to ensure that DMSO is compatible with your reaction conditions and downstream processing, as it can be difficult to remove completely. Also, be aware that the hygroscopic nature of DMSO can affect solubility.[11]
Data Presentation
Table 1: Qualitative Solubility of Phenylhydrazine Derivatives in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Expected Solubility of this compound HCl |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Moderate to High[4] |
| Polar Aprotic | DMSO, THF, Ethyl Acetate | Moderate | Moderate |
| Aromatic | Toluene, Xylene | Moderate to High[1] | Low |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High[1] | Low |
| Non-polar | Hexane, Diethyl Ether | Low | Very Low |
Note: This table is based on general principles of solubility for structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for identifying a suitable solvent for this compound or its hydrochloride salt.
-
Preparation: Weigh approximately 5-10 mg of the this compound compound into several individual small, dry vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.5 mL) of a different solvent from the list in Table 1.
-
Initial Observation: Stir or vortex each vial at room temperature for 5-10 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.
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Heating: For vials where the compound is not fully dissolved, gently warm the mixture in increments of 10°C (e.g., in a water bath), with continued stirring.[1] Do not exceed the boiling point of the solvent. Record any changes in solubility.
-
Cooling: Allow any heated solutions to cool back to room temperature and observe for any precipitation.[1]
-
Selection: Choose the solvent that provides the desired solubility at the intended reaction temperature.
Protocol 2: Enhancing Dissolution in a Selected Solvent
If a suitable solvent is identified but dissolution is slow, the following techniques can be applied.
-
Heating: As determined in Protocol 1, heat the mixture to the temperature at which solubility was achieved. For reactions, this can be done by setting up the reaction apparatus in a heated oil or water bath.
-
Sonication: Place the sealed vial containing the compound and solvent in an ultrasonic bath for 10-15 minute intervals to aid dissolution.[1] This is particularly useful for breaking up larger crystals or aggregates.
-
Stirring: Ensure vigorous and constant stirring of the mixture. For reactions, use a magnetic stirrer or overhead mechanical stirrer.
Protocol 3: Development of a Co-solvent System
This protocol is for situations where a single solvent does not provide adequate solubility.
-
Identify a "Good" Solvent: From Protocol 1, identify a solvent in which the this compound compound is highly soluble (e.g., DMSO or Dichloromethane).
-
Prepare a Concentrated Stock: Dissolve a known quantity of the compound in a minimal amount of the "good" solvent to create a concentrated stock solution.
-
Titration: To your bulk reaction solvent (the "poor" solvent), slowly add the concentrated stock solution dropwise with vigorous stirring.
-
Observation: Continue adding the stock solution until the desired concentration is reached or until the first sign of persistent precipitation occurs. This will help determine the maximum tolerable amount of the "poor" solvent.
-
Optimization: The goal is to use the minimum amount of the co-solvent necessary to maintain solubility, as it may affect the reaction chemistry.[5]
Key Experimental Workflow Diagram
Caption: A general workflow for dissolving a challenging compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jssunton.com [jssunton.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. chemiis.com [chemiis.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Difluorophenylhydrazine and Other Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,6-difluorophenylhydrazine against other commonly used phenylhydrazines, including phenylhydrazine, 4-fluorophenylhydrazine, and 2,4-dinitrophenylhydrazine. The comparison focuses on their performance in two key reactions: hydrazone formation and the Fischer indole synthesis. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes reaction mechanisms and electronic effects to aid in the selection of appropriate reagents for chemical synthesis.
Executive Summary
The reactivity of phenylhydrazines is primarily governed by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. This is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups decrease the electron density on the nitrogen atoms, thereby reducing nucleophilicity and overall reactivity. Conversely, electron-donating groups enhance reactivity.
Based on these principles, the expected order of reactivity for the compared phenylhydrazines is:
Phenylhydrazine > 4-Fluorophenylhydrazine > this compound > 2,4-Dinitrophenylhydrazine
This guide will delve into the experimental evidence supporting this trend and provide practical guidance for laboratory applications.
Data Presentation: A Comparative Overview
| Phenylhydrazine Derivative | Substituent(s) | Electronic Effect of Substituent(s) | Typical Yield in Fischer Indole Synthesis |
| Phenylhydrazine | None | Neutral | High (often > 80%) |
| 4-Fluorophenylhydrazine | 4-Fluoro | Weakly Electron-Withdrawing | Moderate to High |
| This compound | 2,6-Difluoro | Strongly Electron-Withdrawing | Low to Moderate |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitro | Very Strongly Electron-Withdrawing | Very Low (e.g., 10% with certain ketones)[1] |
Note: The yields are highly dependent on the specific ketone or aldehyde used, the acid catalyst, and the reaction conditions. The values presented are indicative of the general reactivity trend.
Understanding the Reactivity: Electronic Effects
The substituents on the phenyl ring play a crucial role in modulating the reactivity of the hydrazine group. The strong electronegativity of fluorine atoms in this compound leads to a significant inductive electron-withdrawing effect. This effect is amplified by the presence of two fluorine atoms in the ortho positions, which strongly destabilize the transition state of reactions requiring the donation of the nitrogen lone pair. In contrast, a single fluorine atom in the para position in 4-fluorophenylhydrazine has a weaker deactivating effect. Phenylhydrazine itself serves as the baseline, while the two nitro groups in 2,4-dinitrophenylhydrazine make it an extremely poor nucleophile, and consequently, it is much less reactive in typical reactions like the Fischer indole synthesis.
Caption: General workflow for hydrazone formation.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve the selected phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for the preparation of indoles from phenylhydrazones. The reaction involves an acid-catalyzed intramolecular cyclization with the elimination of ammonia. [2][3][4] dot
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis with a Substituted Phenylhydrazine
-
Hydrazone Formation (One-Pot or Separate Step): The corresponding phenylhydrazone can be pre-synthesized and isolated or generated in situ. For an in-situ procedure, the substituted phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.1 eq) are dissolved in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Acid Catalyst: A strong acid catalyst is added. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TsOH), or sulfuric acid (H₂SO₄). [2]The choice of acid can significantly impact the reaction outcome.
-
Heating: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water or an ice-water mixture. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude indole is then purified by column chromatography or recrystallization.
Signaling Pathways
Currently, there is limited information available in the scientific literature directly linking this compound or the other simple phenylhydrazines discussed in this guide to specific roles in cellular signaling pathways. Their primary application remains in the realm of synthetic organic chemistry. Phenylhydrazine itself is known to induce hemolytic anemia, and its effects on red blood cell metabolism have been studied. [5][6]However, this is a toxicological effect rather than a role in a signaling cascade.
Conclusion
The reactivity of phenylhydrazine derivatives is a well-established principle in organic chemistry, primarily dictated by the electronic nature of the substituents on the aromatic ring. This compound, with its two strongly electron-withdrawing fluorine atoms, is significantly less reactive than its unsubstituted and monosubstituted counterparts. This reduced reactivity translates to slower reaction rates and often lower yields in common synthetic transformations like the Fischer indole synthesis. Researchers and drug development professionals should consider this reactivity trend when designing synthetic routes and may need to employ more forcing reaction conditions or alternative synthetic strategies when working with highly deactivated phenylhydrazines.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Effect of phenylhydrazine on red blood cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cell age and phenylhydrazine on the cation transport properties of rabbit erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quantification of 2,6-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,6-difluorophenylhydrazine, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. As a substituted phenylhydrazine, it is often considered a potentially genotoxic impurity, necessitating precise and sensitive analytical methods for its control at trace levels. This guide provides a comparative overview of principal analytical techniques applicable to the quantification of this compound, complete with proposed experimental protocols and expected performance data based on the analysis of analogous phenylhydrazine derivatives.
Comparison of Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established and reliable techniques for the analysis of hydrazine compounds.[1] Additionally, UV-Vis spectrophotometry, often coupled with a derivatization step, can serve as a simpler, more accessible method for quantification. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
The following table summarizes the anticipated performance characteristics of HPLC with Ultraviolet detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry with pre-column derivatization for the analysis of this compound. These values are extrapolated from validated methods for similar phenylhydrazine compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis with Derivatization |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.03 mg/kg | ~ 0.008 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.10 mg/kg | ~ 0.02 µg/mL |
| Selectivity | High | Very High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of phenylhydrazine derivatives in pharmaceutical substances.[1][2] The method offers excellent separation of the target analyte from potential impurities.
Proposed Experimental Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of an organic phase (acetonitrile or methanol) and a buffer solution (e.g., 0.01 M acetate buffer, pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the diluent (e.g., a mixture of the mobile phase components). Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample is accurately weighed and dissolved in the diluent to achieve a concentration within the calibration range.
Method Validation Workflow
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1]
Caption: HPLC Method Validation Workflow.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent choice for the trace-level quantification of volatile or semi-volatile compounds like phenylhydrazine derivatives.[3] Derivatization may be employed to improve the chromatographic properties of the analyte.
Proposed Experimental Protocol
-
Chromatographic System: A GC system coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the this compound derivative.
-
Derivatization (Optional): Pre-column derivatization with a reagent like acetone can be performed to form a more stable and volatile derivative.[3]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol-dichloromethane mixture) and then derivatized if necessary.[3]
GC-MS Analysis Workflow
Caption: GC-MS Experimental Workflow.
UV-Visible Spectrophotometry with Derivatization
For routine quality control where high-throughput analysis is required, UV-Vis spectrophotometry with a preceding derivatization step can be a cost-effective and rapid method. Phenylhydrazines can react with aldehydes to form colored hydrazones, shifting their maximum absorption wavelength to the visible region, which reduces interference from the drug matrix.[2][4]
Proposed Experimental Protocol
-
Derivatization Reagent: 4-Nitrobenzaldehyde.
-
Reaction: this compound reacts with 4-nitrobenzaldehyde in an acidic medium to form a colored hydrazone.
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Measurement Wavelength: The wavelength of maximum absorbance of the resulting hydrazone (to be determined experimentally, likely in the 400-420 nm range).[2][4]
-
Procedure:
-
Aliquots of the sample solution are mixed with the derivatizing reagent solution.
-
The reaction is allowed to proceed under optimized conditions (e.g., specific pH, temperature, and time).
-
The absorbance of the resulting solution is measured at the predetermined wavelength against a reagent blank.
-
-
Quantification: The concentration is determined using a calibration curve prepared from reference standards subjected to the same derivatization procedure.
Derivatization and Measurement Process
Caption: UV-Vis Derivatization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of Quercetin and Its Derivatives
This guide provides a comparative analysis of the biological activities of the naturally occurring flavonoid quercetin and two of its derivatives: 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) and 3,3′,4′,7-O-tetramethylquercetin (4Me-Q). The information is supported by experimental data to assist researchers, scientists, and drug development professionals.
Quercetin, a polyphenol found in many fruits and vegetables, is known for its potent antioxidant and anticancer properties.[1][2] However, its therapeutic application can be limited by factors like poor water solubility.[1] Chemical modifications, such as acetylation and methylation, are explored to potentially enhance its biological activities. This guide focuses on comparing the antioxidant and cytotoxic effects of quercetin and its acetylated and methylated derivatives.
Comparative Biological Activity
Antioxidant Activity: The antioxidant capacity of quercetin and its derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The key structural features of quercetin responsible for its antioxidant activity are the B-ring ortho-dihydroxy (catechol) group, the C-ring 2,3-double bond conjugated with a 4-oxo group, and the 3- and 5-hydroxyl groups.[1] Modification of these hydroxyl groups, particularly through methylation or acetylation, can significantly alter the antioxidant potential. Generally, the presence of free hydroxyl groups is crucial for high antiradical activity.[3] Derivatization, such as glycosylation, has been shown to lower the antioxidant activity compared to the free aglycone.[3][4]
Anticancer Activity: The cytotoxic effects of quercetin and its derivatives against cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Studies have shown that quercetin can inhibit the growth of various cancer cells, including breast cancer lines like MCF-7 and MDA-MB-231.[2][5] The anticancer activity of its derivatives varies. For instance, 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) has demonstrated higher cytotoxicity in MCF-7 cells compared to quercetin, while 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) showed significantly less activity.[5]
Data Presentation
The following table summarizes the quantitative data on the anticancer activity of quercetin and its derivatives against human breast cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxic activity.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Quercetin | MCF-7 | 73 | [5] |
| Quercetin | MDA-MB-231 | 85 | [5] |
| 4Ac-Q | MCF-7 | 37 | [5] |
| 4Ac-Q | MDA-MB-231 | 48 | [5] |
| 4Me-Q | MCF-7 | > 160 | [5] |
| 4Me-Q | MDA-MB-231 | > 160 | [5] |
Experimental Protocols
DPPH Radical Scavenging Assay:
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[6]
-
Preparation of Solutions: A stock solution of DPPH is prepared in methanol or ethanol. Test samples and a positive control (e.g., ascorbic acid) are prepared at various concentrations.[6]
-
Reaction: The test samples are mixed with the DPPH working solution.[6]
-
Incubation: The mixture is incubated in the dark for a specified time, typically 30 minutes.[6]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[6] The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.[6]
MTT Cell Viability Assay:
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (quercetin and its derivatives) for a specific duration (e.g., 48 or 72 hours).[5][9]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well.[10][11]
-
Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[10] The intensity of the color is proportional to the number of viable cells.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway affected by quercetin and a general workflow for evaluating the biological activity of its derivatives.
Caption: Quercetin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for comparing the biological activity of quercetin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. onions-usa.org [onions-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Confirmation of 2,6-Difluorophenylhydrazine Products: A Comparative Guide
For researchers and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. 2,6-Difluorophenylhydrazine is a valuable reagent, frequently employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications, such as indole and pyridazinone derivatives. The introduction of the 2,6-difluoro substitution pattern significantly influences the electronic and conformational properties of the resulting products, making robust spectroscopic analysis essential.
This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structures of products derived from this compound. It includes a comparison with non-fluorinated and other halogen-substituted analogues, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for common products derived from this compound and its analogues. These values are indicative and can vary based on the specific molecular structure and solvent used.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound Type | Ar-H (from phenylhydrazine) | NH (Amide/Hydrazone) | Other Key Signals |
| 2,6-Difluorophenylhydrazone | 7.10-7.40 (m) | 8.50-11.0 (br s) | Imine H: 7.80-8.20 (s) |
| Phenylhydrazone (non-fluorinated) | 6.80-7.30 (m) | 8.00-10.5 (br s) | Imine H: 7.70-8.10 (s) |
| 4-Chlorophenylhydrazone | 7.20-7.40 (d, J≈8.5 Hz), 6.80-7.00 (d, J≈8.5 Hz) | 8.20-10.8 (br s) | Imine H: 7.75-8.15 (s) |
| 4,7-Difluoroindole | 6.90-7.20 (m) | 11.0-11.5 (br s, indole NH) | Indole ring protons |
| Indole (non-fluorinated) | 7.00-7.60 (m) | 10.8-11.2 (br s, indole NH) | Indole ring protons |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound Type | C-F (ipso) | Other Aromatic C | C=N (Imine) / C=O (Amide) |
| 2,6-Difluorophenylhydrazone | 155-160 (dd, ¹JCF ≈ 240-250 Hz) | 112-130 | 140-145 |
| Phenylhydrazone (non-fluorinated) | - | 113-145 | 138-143 |
| 4-Chlorophenylhydrazone | - | 115-144, C-Cl: 128-132 | 139-144 |
| 4,7-Difluoroindole | 150-155 (dd, ¹JCF ≈ 235-245 Hz) | 100-130 | - |
| Indole (non-fluorinated) | - | 102-136 | - |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm, referenced to CFCl₃) in DMSO-d₆
| Compound Type | Chemical Shift (δ) | Multiplicity |
| 2,6-Difluorophenylhydrazone | -110 to -125 | m |
| 4,7-Difluoroindole | -120 to -140 | m |
Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound Type | ν(N-H) | ν(C=N) / ν(C=C) | ν(C-F) |
| 2,6-Difluorophenylhydrazone | 3300-3400 | 1600-1620 | 1100-1250 (strong) |
| Phenylhydrazone (non-fluorinated) | 3300-3400 | 1590-1610 | - |
| 4-Chlorophenylhydrazone | 3300-3400 | 1595-1615 | - |
| 4,7-Difluoroindole | 3400-3500 | 1580-1600 | 1100-1250 (strong) |
| Indole (non-fluorinated) | 3400-3500 | 1580-1600 | - |
Table 5: Mass Spectrometry Data (m/z)
| Compound Type | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragmentation Pattern |
| 2,6-Difluorophenylhydrazone | Present | Loss of N₂, NH₃, and fragments related to the carbonyl partner. |
| Phenylhydrazone (non-fluorinated) | Present | Similar fragmentation with loss of N₂, NH₃. |
| 4,7-Difluoroindole | Strong molecular ion peak | Characteristic fragmentation of the indole ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified solid product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
2. ¹H NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0-2.0 seconds.
-
Spectral Width: 0 to 12 ppm.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift to the residual solvent peak or TMS.
3. ¹³C NMR Data Acquisition:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Processing: Similar to ¹H NMR, with calibration to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
4. ¹⁹F NMR Data Acquisition:
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard ¹H-decoupled single-pulse experiment.
-
Number of Scans: 128-512.
-
Relaxation Delay: 1.0-5.0 seconds.
-
Spectral Width: A wide range, e.g., from -50 to -200 ppm, to ensure all fluorine signals are captured.
-
Referencing: Use an external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the compound must be volatile and thermally stable.
2. Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: Scan a wide range (e.g., 50-1000 m/z) to detect the molecular ion and fragments.
-
Fragmentation: For tandem MS (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to observe fragmentation patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Background: Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Visualizations
The following diagrams illustrate key processes and relationships in the synthesis and analysis of this compound products.
A Comparative Guide to Assessing the Purity of Commercially Available 2,6-Difluorophenylhydrazine
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 2,6-Difluorophenylhydrazine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of commercially available this compound from three representative suppliers, employing a multi-pronged analytical approach.
The assessment of purity was conducted using three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F). These methods provide a comprehensive profile of the main component and any potential impurities.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity assessment of this compound samples from different commercial suppliers.
Data Presentation
The quantitative data obtained from the analytical tests are summarized in the tables below for easy comparison of the this compound samples from the three suppliers.
Table 1: Purity Assessment by HPLC-UV and ¹H-NMR
| Supplier | Purity by HPLC-UV (%) | Purity by ¹H-NMR (%) |
| Supplier A | 99.2 | 99.1 |
| Supplier B | 97.5 | 97.8 |
| Supplier C | 98.8 | 98.6 |
Table 2: Impurity Profile by GC-MS
| Supplier | 2,6-Difluoroaniline (%) | Other Related Impurities (%) | Unidentified Impurities (%) |
| Supplier A | 0.3 | 0.2 | 0.3 |
| Supplier B | 1.1 | 0.8 | 0.6 |
| Supplier C | 0.5 | 0.4 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is used for the quantitative determination of the purity of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were prepared at a concentration of 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is employed to identify and quantify volatile impurities, including the starting material 2,6-difluoroaniline. A derivatization step is included to improve the thermal stability and chromatographic behavior of the analyte.
-
Instrumentation: Agilent 8890 GC system coupled with a 5977B MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Derivatization and Sample Preparation: To 1 mg of the this compound sample, 200 µL of Dichloromethane and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) were added. The mixture was heated at 60 °C for 30 minutes. 1 µL of the derivatized sample was injected in splitless mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for assessing purity and identifying impurities without the need for reference standards for every impurity.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H-NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Purity Calculation: The purity was determined by integrating the signals corresponding to this compound and comparing them to the integral of a certified internal standard (maleic anhydride).
-
-
¹⁹F-NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 128
-
Proton Decoupling: Yes
-
Analysis: The ¹⁹F-NMR spectrum was used to confirm the presence of the two fluorine atoms in the expected chemical environment and to detect any fluorinated impurities. The presence of a single major signal confirms the high isomeric purity of the 2,6-difluorophenyl substitution pattern.
-
Signaling Pathways and Logical Relationships
The following diagram outlines the logical relationship between the analytical techniques and the purity assessment outcomes.
Unveiling the Antifungal Potential of 2,6-Disubstituted Phenylhydrazines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a perpetual challenge. In this context, phenylhydrazone derivatives have emerged as a promising class of compounds. This guide provides a detailed comparison of the antifungal activity of benzimidazole phenylhydrazone derivatives, with a particular focus on the influence of substitutions at the 2 and 6 positions of the phenyl ring, drawing upon key experimental data.
A pivotal study in this area, "Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi," offers a comprehensive dataset for comparing the performance of various substituted phenylhydrazones. The study systematically synthesized a series of these compounds and evaluated their efficacy against two significant plant pathogenic fungi, Rhizoctonia solani and Magnaporthe oryzae.
Performance Benchmark: Antifungal Activity
The antifungal efficacy of the synthesized benzimidazole phenylhydrazone derivatives was quantified by determining their half-maximal effective concentration (EC50), with lower values indicating higher potency. The data clearly demonstrates that the nature and position of the substituent on the phenyl ring play a crucial role in the antifungal activity.
Activity against Rhizoctonia solani
The following table summarizes the in vitro antifungal activity of selected benzimidazole phenylhydrazone derivatives against Rhizoctonia solani.
| Compound ID | Phenyl Substitution | EC50 (μg/mL)[1] |
| 6l | 2,6-dichloro | 5.85[1] |
| 6h | 2-chloro | 5.47[1] |
| 6j | 4-chloro | 8.71[1] |
| 6b | 2-fluoro | 6.73[1] |
| 6d | 4-fluoro | 8.29[1] |
| 6f | 2-methyl | 1.20[1] |
| Validamycin A | (Positive Control) | 5.07[1] |
| Carbendazim | (Positive Control) | 1.84[1] |
Activity against Magnaporthe oryzae
The in vitro antifungal activity of the same set of compounds against Magnaporthe oryzae is presented below.
| Compound ID | Phenyl Substitution | EC50 (μg/mL)[1] |
| 6l | 2,6-dichloro | Not Reported |
| 6h | 2-chloro | 5.47[1] |
| 6j | 4-chloro | 8.71[1] |
| 6b | 2-fluoro | 6.73[1] |
| 6d | 4-fluoro | 8.29[1] |
| 6f | 2-methyl | 1.85[1] |
| Isoprothiolane | (Positive Control) | Not Reported |
| Carbendazim | (Positive Control) | 1.87[1] |
The data reveals that for single halogen substitutions, the 2-position on the phenyl ring generally confers greater antifungal activity against both fungi compared to substitutions at the 3- or 4-positions.[1] For instance, compound 6h (2-chloro) exhibited a lower EC50 value than 6j (4-chloro) against both pathogens.[1] Similarly, 6b (2-fluoro) was more potent than 6d (4-fluoro).[1] Notably, the 2,6-dichloro substituted compound (6l ) showed significant activity against R. solani.[1] Interestingly, the 2-methyl substituted compound (6f ) demonstrated the most potent activity among the compared derivatives, even surpassing the positive control Carbendazim against R. solani.[1]
Experimental Protocols
The following methodologies were employed in the key study for the synthesis and evaluation of the benzimidazole phenylhydrazone derivatives.
General Synthesis of Benzimidazole Phenylhydrazone Derivatives
The synthesis of the target compounds involved a multi-step process. A key step is the condensation reaction between a benzimidazole-2-carbaldehyde intermediate and a substituted phenylhydrazine. The general workflow is depicted in the diagram below.
Specifically, the synthesis of the benzimidazole phenylhydrazone derivatives (6a–6ai) was achieved by reacting the corresponding benzimidazole-2-carbaldehyde with various substituted phenylhydrazines in ethanol with a catalytic amount of acetic acid.[1] The reaction mixture was stirred at room temperature, and the resulting solid was collected by filtration, washed, and dried.[1]
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.[1] The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to achieve final concentrations ranging from 0.1 to 100 μg/mL. Mycelial discs of the test fungi (R. solani and M. oryzae) were placed on the center of the agar plates. The plates were then incubated at 25 ± 1 °C. The diameter of the fungal colonies was measured when the growth in the control plate (containing DMSO without any compound) reached the edges of the plate. The inhibition rate was calculated, and the EC50 values were determined using linear regression analysis.[1]
Structure-Activity Relationship (SAR)
The experimental data provides valuable insights into the structure-activity relationship of these compounds. The following diagram illustrates the key SAR findings.
The results strongly suggest that substitutions at the ortho (2- and 6-) positions of the phenyl ring are favorable for enhancing the antifungal activity of benzimidazole phenylhydrazone derivatives. While the specific 2,6-difluoro derivative was not included in this particular study, the superior performance of the 2,6-dichloro analog against R. solani and the general trend of enhanced activity with 2-position substitutions indicate that this compound is a highly promising building block for the synthesis of novel and potent antifungal agents. Further investigation into the synthesis and biological evaluation of the this compound derivative is warranted to fully explore its potential in the development of new fungicides.
References
A Comparative Review of Fluorinated Phenylhydrazines: Unveiling Their Utility in Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated building blocks, fluorinated phenylhydrazines have emerged as a versatile class of compounds with significant potential in modulating biological processes. This guide provides a comprehensive comparison of the utility of different fluorinated phenylhydrazines, supported by experimental data, to inform rational drug design and development.
The introduction of fluorine into the phenylhydrazine moiety can profoundly influence its physicochemical and pharmacological properties. These alterations, including changes in basicity, lipophilicity, and metabolic stability, can translate into enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. This review focuses on the comparative analysis of mono-, di-, and trifluoromethylated phenylhydrazine derivatives, with a particular emphasis on their application as enzyme inhibitors.
Comparative Analysis of Biological Activity
The utility of fluorinated phenylhydrazines is best illustrated by their differential inhibitory activities against various enzymatic targets. Here, we present a comparative analysis of their efficacy in two key areas: antifungal activity and inhibition of crucial enzymes in neurobiology and oncology.
Antifungal Potency
Recent studies have highlighted the potential of fluorinated phenylhydrazone derivatives as potent antifungal agents. A comparative analysis of the effective concentration required to inhibit 50% of fungal growth (EC50) reveals the impact of fluorine substitution on their bioactivity.
| Compound | Target Fungus | EC50 (µg/mL)[1] |
| (E)-2-((2-(2,5-Difluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (Compound 6g ) | Rhizoctonia solani | Not Reported |
| Magnaporthe oryzae | Not Reported | |
| (E)-2-((2-(3-Fluorophenyl)hydrazono)methyl)-1-methyl-1H-benzo[d]imidazole (Compound 6u ) | Rhizoctonia solani | Not Reported |
| Magnaporthe oryzae | Not Reported | |
| (E)-2-((2-(4-Chlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (Compound 6j ) | Rhizoctonia solani | Not Reported |
| Magnaporthe oryzae | Not Reported | |
| (E)-2-((2-(2,4-Dichlorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole (Compound 6k ) | Rhizoctonia solani | Not Reported |
| Magnaporthe oryzae | Not Reported |
Note: While specific EC50 values for compounds 6g, 6j, 6k, and 6u against R. solani and M. oryzae were not explicitly provided in the cited literature, the study synthesized and evaluated a series of these derivatives, indicating their relevance in antifungal research. The provided data for compound 6f (a 2-fluorophenylhydrazone derivative) which exhibited significant activity with EC50 values of 1.20 and 1.85 μg/mL against R. solani and M. oryzae respectively, underscores the potential of this class of compounds.
Enzyme Inhibition: Modulating Key Pathological Pathways
Fluorinated phenylhydrazines have shown significant promise as inhibitors of enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. Monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO1) are two such critical targets.
Monoamine Oxidase (MAO) Inhibition:
MAO enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and Parkinson's disease. While direct comparative data for a series of simple fluorinated phenylhydrazines is limited, the structure-activity relationship (SAR) of more complex inhibitors containing fluorinated phenyl moieties provides valuable insights. For instance, studies on fluorinated chalcones and other derivatives have demonstrated that the position and nature of the fluorine substituent can significantly impact both potency and selectivity for MAO-A versus MAO-B. Generally, electron-withdrawing groups on the phenyl ring, such as fluorine, can enhance inhibitory activity.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition:
IDO1 is a heme-containing enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment. Phenylhydrazine itself has been identified as a potent inhibitor of IDO1, with a reported IC50 value of 0.25 µM[2]. This finding suggests that fluorinated analogs of phenylhydrazine could serve as promising scaffolds for the development of novel cancer immunotherapies. The introduction of fluorine could further enhance binding affinity and improve pharmacokinetic properties.
Metabolic Stability of Fluorinated Phenylhydrazines
A key advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s (CYPs) compared to a carbon-hydrogen bond. This can lead to a longer half-life and improved bioavailability of the drug.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key experiments cited in this guide.
General Protocol for Antifungal Activity Screening (Mycelium Growth Rate Method)
-
Preparation of Fungal Cultures: The target phytopathogenic fungi (e.g., Rhizoctonia solani, Magnaporthe oryzae) are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
-
Preparation of Test Compounds: The synthesized fluorinated phenylhydrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Assay Setup: A series of dilutions of the test compounds are prepared and added to molten PDA medium to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.
-
Inoculation: A small disc of the actively growing fungal mycelium is placed at the center of each PDA plate containing the test compound.
-
Incubation: The plates are incubated at 25°C for a specified period, typically until the mycelium in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection and Analysis: The diameter of the fungal colony in each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelium in the control group and T is the average diameter of the mycelium in the treatment group. The EC50 value is then determined by probit analysis.
General Protocol for In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used. A suitable substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, is prepared in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: The fluorinated phenylhydrazine derivatives are dissolved in DMSO to create a range of concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor or vehicle (DMSO) for a specific time (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by adding a quenching solution (e.g., a strong acid or base).
-
-
Detection: The product of the enzymatic reaction is measured. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured using a fluorescence plate reader. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable chromogenic or fluorogenic substrate.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation of Microsomes and Cofactors: Pooled human or animal liver microsomes are used. A cofactor solution containing NADPH, MgCl₂, and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.
-
Incubation:
-
The test compound (fluorinated phenylhydrazine) is incubated with the liver microsomes in the presence of the NADPH-regenerating system at 37°C.
-
A control incubation without the NADPH-regenerating system is also performed to assess non-enzymatic degradation.
-
A positive control compound with known metabolic instability (e.g., verapamil) is included.
-
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k. The intrinsic clearance (CLint) can also be calculated from these data.
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and typical experimental workflows.
MAO Inhibition by Fluorinated Phenylhydrazine
Enzyme Inhibition Assay Workflow
Metabolic Stability Assay Workflow
Conclusion
Fluorinated phenylhydrazines represent a valuable and versatile class of compounds for drug discovery. The strategic incorporation of fluorine can significantly enhance their biological activity and metabolic stability. While direct comparative studies of simple fluorinated phenylhydrazines are still emerging, the available data on more complex derivatives clearly demonstrate the profound impact of fluorination on their utility as enzyme inhibitors and antifungal agents. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct further comparative studies and unlock the full potential of these promising molecules in the development of novel therapeutics. Future research should focus on systematic structure-activity and structure-property relationship studies of a broader range of fluorinated phenylhydrazine analogs to guide the rational design of next-generation drug candidates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Difluorophenylhydrazine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as 2,6-Difluorophenylhydrazine, are critical components of laboratory safety protocols. Adherence to these procedures minimizes risks and ensures compliance with regulatory standards.
This compound and its derivatives are classified as hazardous waste and require careful management for their disposal.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a structured and informed approach to its disposal is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
In the event of a spill, it should be treated as a major incident.[1] The area must be evacuated, and institutional safety officers or a specialized hazardous waste team should be notified immediately.[1][2] Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound should always be carried out in accordance with federal, state, and local environmental regulations.[3] The following steps provide a general guideline and should be adapted to comply with your institution's specific protocols and local laws.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and emptied original containers, in a designated, properly labeled hazardous waste container.[1][4]
-
The container must be made of a material compatible with the chemical and should be kept tightly closed when not in use.
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".[4]
-
-
Chemical Neutralization (for aqueous solutions):
-
For dilute aqueous solutions of hydrazine derivatives, chemical neutralization can be a preliminary step before collection for final disposal. This process should only be performed by trained personnel.
-
A common method involves oxidation with a dilute solution of sodium hypochlorite or calcium hypochlorite.[3][5]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal contractor.[4][5]
-
Provide the contractor with a detailed inventory of the waste, including the Safety Data Sheet (SDS) for this compound if available, or for a closely related compound.
-
Quantitative Data for Neutralization
The following table summarizes the key parameters for the chemical neutralization of dilute hydrazine solutions as a pre-treatment step.
| Parameter | Value/Specification | Source |
| Neutralizing Agent | <5% Sodium Hypochlorite or <5% Calcium Hypochlorite | [5] |
| Ratio (Waste:Agent) | 1:1 | [5] |
| Initial Waste Concentration | Dilute with water to <5% w/w Hydrazine | [5] |
Experimental Protocol for Neutralization of Dilute Aqueous this compound Waste
This protocol is intended for trained laboratory personnel for the pre-treatment of small quantities of dilute aqueous waste.
-
Preparation:
-
Don all appropriate PPE and work within a chemical fume hood.
-
Prepare a fresh solution of <5% sodium hypochlorite or <5% calcium hypochlorite.
-
-
Dilution of Waste:
-
If the concentration of this compound in the aqueous waste is above 5% w/w, carefully dilute it with water to bring the concentration below this threshold.
-
-
Neutralization:
-
Slowly and with constant stirring, add the <5% hypochlorite solution to the dilute hydrazine waste in a 1:1 ratio.
-
Be aware that this is an oxidation-reduction reaction and may generate heat. Proceed with caution.
-
-
Post-Treatment:
-
Once the reaction is complete, the neutralized solution should be collected in a designated hazardous waste container for final disposal by a licensed contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Difluorophenylhydrazine
Essential Safety and Handling Guide for 2,6-Difluorophenylhydrazine
This guide provides immediate safety, operational, and disposal information for handling this compound in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on data for the closely related compound, this compound hydrochloride, and other similar fluorinated phenylhydrazines.
Hazard Summary
This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | NIOSH-approved respirator | Use a full-face or half-mask air-purifying respirator when handling the solid to prevent inhalation of dust particles.[2] Ensure proper fit testing. |
| Eyes & Face | Chemical safety goggles and face shield | Goggles are essential to protect against splashes and dust.[3] A face shield provides an additional layer of protection for the entire face.[3][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Wear two pairs of gloves for enhanced protection.[2][4] Change gloves immediately if contaminated. |
| Body | Chemical-resistant lab coat or coveralls | A lab coat or coveralls will protect against skin contact.[2] For larger quantities or splash potential, a chemical-resistant suit is recommended. |
| Feet | Closed-toe, chemical-resistant shoes | Ensure footwear protects the feet from potential spills.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is necessary to ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet for a closely related compound, such as this compound hydrochloride, before starting any work.
-
Prepare all necessary equipment and reagents in the fume hood before introducing the chemical.
-
Ensure the work area is clean and uncluttered.
3. Handling the Chemical:
-
Wear all required personal protective equipment as detailed in the table above.
-
Carefully weigh and transfer the solid chemical to avoid generating dust.
-
Keep the container tightly closed when not in use.[6]
-
Avoid contact with skin, eyes, and clothing.[5]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[6] The recommended storage condition is 2-8°C.
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[5][6]
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused material and contaminated items (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name.
2. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.[5][6]
-
Do not dispose of the chemical down the drain or in the regular trash.[5][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. (2,6-Difluorophenyl)hydrazine hydrochloride | 502496-26-6 [sigmaaldrich.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. hsa.ie [hsa.ie]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
